3-Bromo-2,6-dimethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRMPGSFIAVSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling a Key Synthetic Building Block
An In-Depth Technical Guide to 3-Bromo-2,6-dimethylaniline (CAS: 53874-26-3)
This compound, identified by the CAS number 53874-26-3, is a halogenated aromatic amine that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique substitution pattern—a bromine atom positioned meta to the amino group and flanked by two methyl groups—imparts specific steric and electronic properties that make it a valuable precursor for complex molecular architectures. While its isomer, 4-bromo-2,6-dimethylaniline, is well-documented as a key intermediate for pharmaceuticals like the HIV-1 therapy drug Rilpivirine, the 3-bromo variant offers a distinct reactivity profile for researchers exploring novel chemical space.[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles to support its application in pharmaceutical, agrochemical, and materials science research.[1][3]
Section 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in experimental work, from reaction setup to purification and storage. The data for this compound is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53874-26-3 | [4][5] |
| Molecular Formula | C₈H₁₀BrN | [4][6] |
| Molecular Weight | 200.08 g/mol | [5][6] |
| Boiling Point | 273.7 ± 35.0 °C at 760 mmHg | [1][7] |
| Appearance | Data not consistently available; typically a solid or liquid | |
| Purity | Typically ≥95% from commercial suppliers | [8] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [9] |
| logP (Octanol-Water Partition Coeff.) | 2.7 (Computed) | [6] |
| Storage Conditions | Room temperature, inert atmosphere, away from light | [1][5] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of brominated 2,6-dimethylaniline isomers is a classic example of regioselectivity in electrophilic aromatic substitution, where reaction conditions dictate the position of the incoming electrophile.
The Challenge of Regioselectivity
Direct bromination of 2,6-dimethylaniline typically yields the 4-bromo isomer as the major product.[10] The amino group is a powerful ortho-, para-director. With the ortho positions sterically hindered by the methyl groups, the para position is electronically and sterically favored for electrophilic attack.
However, to achieve substitution at the meta-position (C3), the directing influence of the amino group must be modulated. This is accomplished by performing the bromination in a strongly acidic medium.[10]
Causality of Meta-Direction: In a highly acidic environment (e.g., concentrated H₂SO₄ or excess HCl), the lone pair of electrons on the aniline's nitrogen atom is protonated, forming the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. Consequently, electrophilic attack by bromine is directed to the meta-position, yielding this compound.[11] This principle is a cornerstone of controlling selectivity in aniline chemistry.
Visualizing the Synthetic Pathway
The diagram below illustrates the selective synthesis of the 3-bromo isomer from 2,6-dimethylaniline.
Caption: Synthetic route to this compound via acid-mediated bromination.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established principles of aniline bromination.[10][11]
Materials:
-
2,6-Dimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Liquid Bromine (Br₂)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Anilinium Salt Formation: In a flask equipped with a magnetic stirrer and addition funnel, dissolve 2,6-dimethylaniline in a suitable solvent like DCM. Cool the solution in an ice bath to 0 °C. Slowly add an excess of concentrated sulfuric or hydrochloric acid while stirring. The formation of the anilinium salt is an exothermic reaction; maintain the temperature at 0-5 °C.
-
Bromination: While maintaining the low temperature, slowly add a stoichiometric equivalent of liquid bromine dropwise to the reaction mixture. Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and prevent over-bromination.
-
Reaction Quench: Once the reaction is complete (as indicated by TLC), carefully pour the mixture over crushed ice. This will precipitate the product salt and quench any unreacted bromine.
-
Neutralization and Extraction: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is > 8. The free amine product will be liberated. Transfer the mixture to a separatory funnel and extract the organic layer with DCM (3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization to achieve high purity.
Section 3: Applications in Research and Development
This compound is a versatile intermediate primarily utilized in:
-
Pharmaceutical Synthesis: As a functionalized aniline, it is a key starting point for building the core structures of various active pharmaceutical ingredients (APIs).[1] The bromine atom serves as a handle for further functionalization, typically through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the amine group can be used for amide bond formation or as a directing group.
-
Agrochemicals: Its structure is incorporated into novel pesticides and herbicides.
-
Dyes and Pigments: The aromatic amine scaffold is a classic component of many chromophores used in the synthesis of dyes.[1]
-
Functional Materials: It is used in the development of advanced materials for electronics and other specialized applications.[3]
Visualizing Core Reactivity
The following diagram illustrates the primary reaction pathways available for this molecule, highlighting its utility as a synthetic hub.
Caption: Key reaction sites on this compound for molecular elaboration.
Section 4: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified with specific hazards that require appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Source: Representative data from suppliers.[8] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid generating dust. Do not breathe dust or vapors.[8] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep in a dark place under an inert atmosphere to prevent degradation.[1][5]
-
Disposal: Dispose of waste materials and containers in accordance with local, regional, and national regulations.
Section 5: Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques. While specific spectra are proprietary to manufacturers, researchers can expect to find data for NMR, HPLC, and Mass Spectrometry available from suppliers to validate the identity and quality of the material.[5][8][9]
References
- 1. This compound [myskinrecipes.com]
- 2. innospk.com [innospk.com]
- 3. 53874-26-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 53874-26-3 | MFCD16658602 | this compound [aaronchem.com]
- 5. 53874-26-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 9. ambeed.com [ambeed.com]
- 10. prepchem.com [prepchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
physical and chemical properties of 3-Bromo-2,6-dimethylaniline
An In-depth Technical Guide to 3-Bromo-2,6-dimethylaniline: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document delves into its core physical and chemical properties, reactivity, synthesis considerations, and safety protocols, offering field-proven insights to support laboratory and scale-up operations.
Molecular Identity and Structural Characteristics
This compound is an aromatic amine distinguished by a bromine substituent at the meta-position relative to the amino group, and two methyl groups ortho to the amine. This specific substitution pattern dictates its unique reactivity and steric profile.
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Bromo-2,6-dimethyl-phenylamine, Benzenamine, 3-bromo-2,6-dimethyl-[1]
Molecular Structure Representations:
-
SMILES: CC1=C(C(=C(C=C1)Br)C)N[1]
-
InChI: InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are critical for determining appropriate solvents, reaction temperatures, and purification methods. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 200.08 g/mol | [1][2][5] |
| Boiling Point | 273.7±35.0°C at 760 mmHg | [2] |
| Appearance | Data not consistently available; related bromo-dimethylanilines are solids or liquids. | [7][8] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |
| LogP (Consensus) | ~2.7 | [1][6] |
| Storage | Room temperature, away from light, under an inert atmosphere. | [2][3] |
Chemical Profile and Reactivity Insights
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its amino and bromo functional groups.
-
Nucleophilic Amine: The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and the formation of Schiff bases. The presence of two ortho methyl groups provides significant steric hindrance, which can influence the regioselectivity and rate of reactions at the nitrogen atom.
-
Aryl Bromide: The bromine atom is a key functional group for cross-coupling reactions. It readily participates in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 3-position of the aniline ring.
-
Synthetic Intermediate: This compound is crucial in the production of various pharmaceuticals and agrochemicals.[2] Its structure enables the strategic introduction of additional functional groups, making it a valuable component in the development of Active Pharmaceutical Ingredients (APIs).[2] It is also utilized in the synthesis of dyes and pigments.[2]
Synthesis Strategy and Mechanistic Considerations
The synthesis of brominated 2,6-dimethylaniline isomers is highly dependent on the reaction conditions, particularly the acidity of the medium. This provides a clear example of how experimental parameters can be manipulated to control regioselectivity.
The bromination of 2,6-dimethylaniline can yield different isomers:
-
In Glacial Acetic Acid: The reaction predominantly yields 4-bromo-2,6-dimethylaniline.[9][10]
-
In Strongly Acidic Medium (e.g., H₂SO₄): The reaction favors the formation of this compound.[9][10] This is a critical insight for any researcher aiming to synthesize this specific isomer. The acidity of the medium influences the electronic properties of the aniline ring, thereby directing the electrophilic bromine to the meta-position.
Caption: Regioselective Bromination of 2,6-Dimethylaniline.
Conceptual Experimental Protocol: Synthesis of this compound
The following protocol is based on the established principles of aniline bromination in acidic media.
-
Aniline Salt Formation: Dissolve 2,6-dimethylaniline in a strong acid, such as concentrated sulfuric acid, under cooling to form the anilinium salt. This deactivates the ring and directs substitution to the meta-position.
-
Bromination: Slowly add a solution of bromine in the same strong acid to the reaction mixture, maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side-product formation.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product as a salt.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to deprotonate the aniline and liberate the free base. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets for closely related compounds.
-
Hazard Classification: While specific data for the 3-bromo isomer is limited, related brominated anilines are classified as harmful if swallowed, in contact with skin, or if inhaled.[11] They can cause skin and serious eye irritation.[3][7][11]
GHS Pictograms (Anticipated based on related compounds):
-
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[3][8]
-
Response:
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place.[7][8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]
-
Conclusion
This compound is a strategically important chemical intermediate whose utility is defined by its unique substitution pattern. A thorough understanding of its physicochemical properties, reactivity, and the nuances of its synthesis—particularly the influence of reaction conditions on isomeric outcomes—is paramount for its effective and safe use in research and development. This guide provides the foundational knowledge and practical insights required for scientists and professionals to leverage this versatile molecule in the creation of novel chemical entities.
References
- 1. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 4. danabiosci.com [danabiosci.com]
- 5. chemscene.com [chemscene.com]
- 6. 53874-26-3|this compound| Ambeed [ambeed.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. prepchem.com [prepchem.com]
- 10. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 3-Bromo-2,6-dimethylaniline: Synthesis, Properties, and Applications
This guide provides an in-depth analysis of 3-Bromo-2,6-dimethylaniline, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will explore its fundamental properties, delve into the mechanistic principles governing its synthesis, detail its applications, and provide validated experimental protocols.
Core Molecular and Physical Characteristics
This compound is a substituted aniline derivative whose unique steric and electronic properties make it a valuable building block in organic synthesis. The presence of two methyl groups ortho to the amine functionality, combined with a bromine atom at the meta position, offers a specific scaffold for constructing complex molecules.
Below is a summary of its key identifiers and physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [1][2][3][4] |
| Molecular Weight | 200.08 g/mol | [1][2][3][4][5] |
| IUPAC Name | This compound | [2][3][4] |
| CAS Number | 53874-26-3 | [1][3][6] |
| MDL Number | MFCD16658602 | [1][3][5] |
| Appearance | Data not consistently available; related bromoanilines are often crystalline solids. | |
| Boiling Point | 273.7 ± 35.0 °C at 760 mmHg | [5] |
| SMILES | CC1=C(N)C(C)=C(Br)C=C1 | [3] |
| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [5] |
Synthesis and Mechanistic Insights: The Principle of Regioselectivity
The synthesis of brominated 2,6-dimethylaniline isomers is a classic example of kinetic versus thermodynamic control and the directing effects of substituents in electrophilic aromatic substitution. The choice of reaction medium is the critical determinant for the regiochemical outcome, specifically whether the bromine atom is directed to the C4 (para) or C3 (meta) position.
The Causality of Reaction Conditions
The amine group (-NH₂) is a powerful activating, ortho, para-directing group due to the lone pair on the nitrogen atom, which can donate electron density into the aromatic ring through resonance. However, in a strongly acidic medium (e.g., concentrated sulfuric acid), the amine is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director because the positive charge withdraws electron density from the ring inductively, making the meta position the least deactivated and thus the most favorable for electrophilic attack.
-
Para-Bromination (4-Bromo Isomer): In less acidic media like glacial acetic acid, the aniline exists in equilibrium with its protonated form. The free aniline is highly reactive, and bromination occurs rapidly at the electron-rich para position (the ortho positions being sterically hindered by the methyl groups). This is the kinetically favored pathway.[2]
-
Meta-Bromination (3-Bromo Isomer): In a strongly acidic medium, the equilibrium is pushed almost entirely toward the anilinium ion. The aromatic ring is significantly deactivated, and substitution is directed to the meta position, yielding this compound.[2] This pathway requires harsher conditions but provides access to the thermodynamically more stable, though less intuitively formed, product.
The following diagram illustrates this principle of controlled regioselectivity.
Caption: Regioselective bromination of 2,6-dimethylaniline.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][5] Its utility stems from the presence of two distinct reactive sites:
-
The Bromo Group (C-Br): This site is ideal for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for assembling biaryl structures or introducing complex amine functionalities.
-
The Amino Group (-NH₂): This nucleophilic site can be readily acylated, alkylated, or used to form heterocycles, providing another handle for molecular elaboration.
While specific, publicly disclosed applications for the 3-bromo isomer are less common than for its 4-bromo counterpart, its potential is clear. For instance, it is a logical precursor for compounds where substitution is required at the 3-position of the 2,6-dimethylaniline scaffold, a motif found in various kinase inhibitors and other targeted therapies. The steric hindrance provided by the flanking methyl groups can also impart unique conformational properties and metabolic stability to the final active pharmaceutical ingredient (API).
Experimental Protocols
The following protocols are provided as representative examples. All procedures must be conducted by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).
Protocol 1: Synthesis of this compound
This protocol is based on the established principle of electrophilic bromination in a strongly acidic medium to achieve meta-direction.
Materials:
-
2,6-Dimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Acidification: In a round-bottom flask equipped with a magnetic stirrer, cautiously add 2,6-dimethylaniline (1.0 eq) to concentrated sulfuric acid at 0 °C (ice bath). Stir until a homogeneous solution of the anilinium salt is formed.
-
Bromination: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C. Alternatively, liquid bromine (1.05 eq) can be added slowly.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~8. Exercise extreme caution as this step is highly exothermic and will release CO₂ gas.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Protocol 2: Representative Application - Buchwald-Hartwig Amination
This protocol demonstrates the use of this compound as a substrate in a palladium-catalyzed C-N cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine coupling partner (1.2 eq) to the flask.
-
Atmosphere Control: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline.
-
Reaction: Heat the mixture with vigorous stirring to 100 °C. Monitor the reaction's progress until the starting material is consumed.
-
Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired N-arylated product.
Safety and Handling
This compound is a chemical intermediate and must be handled with appropriate care.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
References
- 1. This compound [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 4. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to 3-Bromo-2,6-dimethylaniline: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple data recitation to offer a comprehensive understanding grounded in mechanistic principles and practical laboratory applications. We will delve into its synthesis with a focus on regiochemical control, explore its reactivity as a versatile building block, detail its applications in modern pharmaceutical and materials science, and outline the necessary protocols for its safe handling and characterization.
Core Identity and Physicochemical Profile
This compound is an aromatic amine whose utility is defined by the specific arrangement of its functional groups: an amino group, two sterically hindering methyl groups ortho to the amine, and a bromine atom meta to the amine. This substitution pattern is key to its role in constructing more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Bromo-2,6-dimethylphenylamine | [1] |
| CAS Number | 53874-26-3 | [2] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | 52 - 54 °C | |
| Boiling Point | 264 °C (at 760 mmHg) | |
| Solubility | Miscible with chloroform, dichloromethane, methanol | [3] |
Synthesis with Regiochemical Control: A Mechanistic Perspective
The synthesis of this compound is a classic case study in electrophilic aromatic substitution, where reaction conditions dictate the regiochemical outcome. The primary challenge is to direct the incoming electrophile (Br⁺) to the C3 position in the presence of the strongly activating, ortho-, para-directing amino group (-NH₂) and the weakly activating, ortho-, para-directing methyl groups (-CH₃).
The Challenge of Direct Bromination
Direct bromination of 2,6-dimethylaniline under neutral conditions (e.g., Br₂ in acetic acid) overwhelmingly yields the 4-bromo isomer (4-Bromo-2,6-dimethylaniline).[4][5] This is because the C4 position is para to the powerful -NH₂ directing group and is sterically accessible. The amino group's activating effect is so potent that polysubstitution is also a significant risk.[6]
Protocol 1: Directed Bromination in Strongly Acidic Medium
To achieve the desired 3-bromo isomer, the directing influence of the amino group must be fundamentally altered. This is accomplished by conducting the reaction in a strongly acidic medium.
Causality of Experimental Choice: In a strong acid (e.g., H₂SO₄ or excess HBr), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. The directing influence now falls to the two ortho, para-directing methyl groups. The positions ortho to the methyl groups are C3 and C5, and the position para to one methyl and ortho to the other is C4. With the C4 position deactivated by the adjacent anilinium ion, the incoming electrophile is directed to the C3 (and C5) position, which is meta to the anilinium group.
Experimental Workflow: Synthesis via Acidic Bromination
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Vessel Preparation: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Anilinium Salt Formation: Charge the flask with 2,6-dimethylaniline. Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. The temperature should be maintained below 10 °C.
-
Bromination: Once the anilinium salt solution is homogeneous and cooled to 0-5 °C, add a solution of bromine in sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. This will precipitate the product as a salt.
-
Neutralization: Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic. This deprotonates the anilinium ion and liberates the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography.
Characterization and Analytical Profile
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
Table 2: Representative Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Two singlets for the two non-equivalent methyl groups (-CH₃).- A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.- Two doublets in the aromatic region, corresponding to the two coupled aromatic protons. |
| ¹³C NMR | - Two signals for the two methyl carbons.- Six distinct signals in the aromatic region, including a signal for the carbon bearing the bromine (C-Br) which will be shifted downfield. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
| IR Spectroscopy | - Two characteristic N-H stretching bands for the primary amine group (~3400-3500 cm⁻¹).- C-H stretching bands for aromatic and methyl groups.- C=C stretching bands in the aromatic region (~1600 cm⁻¹). |
Note: Specific chemical shifts (ppm) and coupling constants (Hz) should be compared with reference spectra from commercial suppliers or spectral databases.[7]
Reactivity and Synthetic Utility
This compound is a bifunctional molecule, offering two distinct sites for chemical modification: the nucleophilic amino group and the carbon-bromine bond, which is amenable to metal-catalyzed cross-coupling reactions.
Reactions at the Amino Group
The amino group can undergo standard transformations such as acylation, alkylation, and diazotization. Acylation is particularly useful as it forms an amide, which serves as a protecting group that moderates the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.[6]
The Power of the C-Br Bond: Cross-Coupling Reactions
The true synthetic value of the bromine atom lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. This positions this compound as a critical building block for introducing the 2,6-dimethylaniline moiety into complex molecules, a common structural motif in pharmaceuticals.
Synthetic Application Workflow: General Cross-Coupling
Caption: Generalized workflow for cross-coupling reactions.
Case Study: Intermediate in Pharmaceutical Synthesis
While specific proprietary synthetic routes are often confidential, building blocks like this compound are structurally related to components of various bioactive molecules. For instance, substituted anilines are core to many kinase inhibitors and other targeted therapies. The 2,6-dimethyl substitution pattern helps to enforce a specific dihedral angle between the aniline ring and an adjacent part of the molecule, which can be crucial for binding to a biological target. Its role as an intermediate in the synthesis of the HIV drug Rilpivirine highlights its industrial relevance.[8]
Safety, Handling, and Storage
Ensuring trustworthiness in any protocol requires a robust understanding of the associated hazards. This compound is a hazardous substance and must be handled with appropriate precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [9] |
| H315 | Causes skin irritation. | [9] | |
| H319 | Causes serious eye irritation. | [9] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [9][10] |
| P270 | Do not eat, drink or smoke when using this product. | ||
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [9][10] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Laboratory Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Conclusion
This compound is more than just a catalog chemical; it is a versatile and valuable tool for the modern synthetic chemist. A thorough understanding of the principles governing its synthesis allows for its efficient and regioselective preparation. Its dual reactivity enables its incorporation into a vast range of complex target molecules, solidifying its importance in the discovery and development of new pharmaceuticals and functional materials. By adhering to rigorous analytical validation and stringent safety protocols, researchers can confidently and responsibly leverage the full potential of this important chemical intermediate.
References
- 1. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 53874-26-3|this compound| Ambeed [ambeed.com]
- 8. innospk.com [innospk.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 53874-26-3|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 3-Bromo-2,6-dimethylaniline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-dimethylaniline is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline ring, offers a versatile platform for the development of complex molecules. This guide provides a comprehensive overview of the structural information, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the fields of drug discovery and materials science.
Physicochemical and Structural Properties
This compound is a solid at room temperature with the chemical formula C₈H₁₀BrN.[1][2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 53874-26-3 | [1][2] |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Appearance | Solid | |
| Boiling Point | 273.7±35.0 °C at 760 mmHg | |
| Melting Point | 48-51 °C | |
| Purity | ≥95% | [1] |
The structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 3-position, two methyl groups at the 2- and 6-positions, and an amino group at the 1-position. This arrangement influences its reactivity and potential for further functionalization.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 2,6-dimethylaniline. The regioselectivity of this reaction is highly dependent on the reaction conditions.
The Role of Reaction Conditions in Regioselectivity
The bromination of 2,6-dimethylaniline can yield two primary isomers: this compound and 4-Bromo-2,6-dimethylaniline. The directing effects of the amino and methyl groups on the aromatic ring play a crucial role in determining the position of bromination.
-
In Glacial Acetic Acid: The bromination of 2,6-dimethylaniline in the presence of glacial acetic acid predominantly yields 4-Bromo-2,6-dimethylaniline.[3] This is due to the ortho- and para-directing nature of the amino group.
-
In Strongly Acidic Medium: In a strongly acidic medium, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group is a meta-director. Consequently, bromination of 2,6-dimethylaniline in a strongly acidic medium favors the formation of this compound.[3][4]
Regioselective Bromination of 2,6-dimethylaniline
Caption: Influence of reaction conditions on the bromination of 2,6-dimethylaniline.
Experimental Protocol for the Synthesis of this compound
Step 1: Acetylation of 2,6-dimethylaniline
-
Cool 2,6-dimethylaniline in an ice bath.
-
Add acetic anhydride dropwise to the cooled amine. The reaction is exothermic.
-
Complete the reaction on a steam bath.
-
Precipitate the N-(2,6-dimethylphenyl)acetamide by pouring the reaction mixture onto crushed ice.
-
Recrystallize the product from a suitable solvent like ethanol.
Step 2: Bromination of N-(2,6-dimethylphenyl)acetamide
-
Dissolve the N-(2,6-dimethylphenyl)acetamide in concentrated sulfuric acid.
-
Add bromine to the solution. Hydrogen bromide will be evolved.
-
Stir the reaction mixture for several hours.
-
Isolate the product by pouring the reaction mixture onto crushed ice.
-
Recrystallize the N-(3-bromo-2,6-dimethylphenyl)acetamide from a suitable solvent like benzene or methanol.
Step 3: Hydrolysis of the Acetamide
The final step would involve the hydrolysis of the N-(3-bromo-2,6-dimethylphenyl)acetamide to yield this compound. This can be achieved by heating with a strong acid or base.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While specific spectra for the 3-bromo isomer are not provided in the search results, data for the related 4-bromo isomer and other substituted anilines can provide an indication of the expected spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Bromo-2,6-dimethylaniline shows distinct signals for the aromatic protons, the amino protons, and the methyl protons.[6] For this compound, one would expect to see:
-
Two singlets for the two non-equivalent methyl groups.
-
Two distinct signals for the aromatic protons.
-
A broad singlet for the amino protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 4-Bromo-2,6-dimethylaniline shows characteristic signals for the aromatic carbons and the methyl carbons.[7] For this compound, the spectrum would show signals for the eight unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2,6-dimethylaniline displays characteristic absorption bands for the N-H stretching of the amino group and C-H stretching of the aromatic and methyl groups.[8] Similar characteristic peaks would be expected for this compound.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis, with potential applications in the pharmaceutical and materials science industries.[9]
Pharmaceutical Applications
Substituted anilines are common scaffolds in many pharmaceutical compounds. The presence of the bromine atom in this compound allows for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to introduce diverse substituents. This makes it a valuable starting material for the synthesis of libraries of compounds for drug discovery. For instance, the related 4-Bromo-2,6-dimethylaniline is a key intermediate in the synthesis of Rilpivirine, an HIV treatment.[10]
Materials Science Applications
Aniline derivatives are also used in the synthesis of conductive polymers and other advanced materials.[11] The specific substitution pattern of this compound can be exploited to tune the electronic and physical properties of these materials.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Classifications:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust.
In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[12]
Conclusion
This compound is a synthetically useful building block with a unique substitution pattern that makes it attractive for applications in medicinal chemistry and materials science. Understanding its structural properties, the regioselectivity of its synthesis, and its reactivity is crucial for its effective utilization in research and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- 1. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 2. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Bromo-2,6-dimethylaniline(24596-19-8) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Bromo-2,6-dimethylaniline(24596-19-8) IR2 spectrum [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. innospk.com [innospk.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 3-Bromo-2,6-dimethylaniline in Organic Solvents
Introduction
3-Bromo-2,6-dimethylaniline is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis. Its structural motif is of significant interest to researchers and drug development professionals, particularly as an intermediate in the synthesis of complex pharmaceutical molecules and agrochemicals. The rational design of synthetic routes, purification strategies (such as crystallization), and formulation development hinges on a thorough understanding of its physicochemical properties, paramount among which is solubility.
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the foundational principles of solubility, provides predictive insights based on structural analysis, and details robust, field-proven experimental protocols for both qualitative and quantitative solubility assessment. This document is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process chemistry and pharmaceutical development.
Section 1: Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these characteristics provides a basis for predicting its behavior in different solvent environments. Key properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 53874-26-3 | [ChemScene][2] |
| Molecular Formula | C₈H₁₀BrN | [PubChem][1] |
| Molecular Weight | 200.08 g/mol | [PubChem][1] |
| Calculated XLogP3 | 2.7 | [PubChem][1] |
| Appearance | Reported as a solid | [Advanced ChemBlocks][3] |
The positive XLogP3 value of 2.7 indicates a degree of lipophilicity, suggesting that this compound will favor organic solvents over water.[1] The presence of an amine (-NH₂) group provides a site for hydrogen bonding, while the aromatic ring and methyl groups contribute to its nonpolar character.
Section 2: Theoretical Principles & Solubility Predictions
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means solutes tend to dissolve in solvents that have similar intermolecular forces. Based on the structure of this compound, we can predict its general solubility profile.
-
Aromatic Ring, Methyl Groups, and Bromine Atom: These components make the molecule substantially nonpolar and lipophilic. They will interact favorably with nonpolar and moderately polar solvents through van der Waals forces and dipole-dipole interactions.
-
Amine (-NH₂) Group: This primary amine is a polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (lone pair on N). This feature promotes solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).
Predicted Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as chlorinated solvents like Dichloromethane and Chloroform. The related compound 3-Bromo-N,N-dimethylaniline is miscible with chloroform, dichloromethane, and methanol.[4]
-
Good to Moderate Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol, where hydrogen bonding can occur. The parent compound, 2,6-dimethylaniline, is very soluble in ethanol.[5] Also expected in moderately polar solvents like Ethyl Acetate and Acetone.
-
Low to Sparingly Soluble: Expected in nonpolar aliphatic hydrocarbon solvents such as Hexane and Heptane. The molecule's polarity, imparted by the amine group, will likely limit its miscibility with purely nonpolar solvents.
Section 3: Experimental Protocol for Qualitative Solubility Determination
For initial screening and solvent selection, a rapid qualitative assessment is invaluable. This protocol allows for the classification of solubility into categories such as "soluble," "partially soluble," or "insoluble."
Causality Behind Experimental Design: This method is designed to be a rapid, resource-efficient primary screen. Using a fixed, small amount of solute and solvent allows for a standardized comparison across different solvents. The vigorous mixing ensures that the system reaches equilibrium quickly, preventing an erroneous "insoluble" result due to poor kinetics.
Step-by-Step Protocol:
-
Preparation: Into a series of clean, dry 1-dram vials, weigh approximately 10 mg of this compound.
-
Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Methanol, Toluene, Ethyl Acetate, Hexane, Acetone, Dichloromethane). This creates a target concentration of ~10 mg/mL.
-
Mixing: Cap each vial securely and vortex at room temperature for 60 seconds.
-
Observation: Allow the vials to stand for 1 minute. Visually inspect each sample against a contrasting background.
-
Classification:
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have sediment.
-
Insoluble: The solid appears unchanged, with no significant dissolution observed.
-
Caption: Workflow for Qualitative Solubility Assessment.
Section 4: Quantitative Determination via the Equilibrium Shake-Flask Method
For applications requiring precise data, such as process modeling or formulation, a quantitative determination of solubility is essential. The isothermal shake-flask method is a gold-standard, reliable technique.
Trustworthiness Through Self-Validation: This protocol is inherently self-validating. By analyzing supernatant concentrations at multiple time points (e.g., 24 and 48 hours), one can confirm that the system has reached a true thermodynamic equilibrium. If the concentration does not change between these points, the measurement is considered stable and reliable.
Step-by-Step Protocol:
-
System Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap glass vial). "Excess" means enough solid will remain undissolved at equilibrium.
-
Equilibration: Place the container in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours at the same constant temperature. Alternatively, centrifuge the sample in a temperature-controlled centrifuge to rapidly separate the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared with known standards.
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Caption: Workflow for Quantitative Shake-Flask Solubility Measurement.
Section 5: Safety and Handling Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound must be consulted before use, data from structurally similar compounds provide important guidance. Related bromo-anilines are classified as harmful and irritants.
-
Hazard Profile: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
References
- 1. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 4. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
A Technical Guide to the Safe Handling of 3-Bromo-2,6-dimethylaniline (CAS: 53874-26-3)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety, handling, and emergency protocols for 3-Bromo-2,6-dimethylaniline. As a halogenated aniline derivative, this compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both bromine and amine functionalities, necessitates a thorough understanding of its reactivity and potential hazards to ensure safe laboratory and industrial use.[1] This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling protocols, grounded in the compound's specific chemical properties.
Chemical Identification and Physicochemical Properties
A foundational understanding of a chemical's identity and physical properties is crucial for predicting its behavior and implementing appropriate safety controls. This compound is an aromatic amine whose characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 53874-26-3 | [2][3] |
| Molecular Formula | C₈H₁₀BrN | [1][2][4] |
| Molecular Weight | 200.08 g/mol | [1][2][4] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 3-BroMo-2,6-diMetylaniline | [4] |
| Boiling Point | 273.7 ± 35.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [2][3] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The primary risks are irritant in nature, affecting the skin, eyes, and respiratory system.[3] While not classified for acute toxicity, the general principle for aniline derivatives is to minimize exposure due to the potential for adverse health effects.
| GHS Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The causality behind these classifications is rooted in the chemical's reactivity. The amine group can interact with biological tissues, and as an aniline derivative, it can be readily absorbed. The presence of the bromine atom can further influence its electronic properties and reactivity.
Safe Handling and Exposure Control Protocols
A proactive approach to safety, combining robust engineering controls with appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
Directly handling this compound should occur within a certified chemical fume hood to control the inhalation of any dust or aerosols. The ventilation system ensures that airborne particles are captured at the source, preventing them from entering the laboratory environment and the user's breathing zone. An eyewash station and safety shower must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for engineering controls but is critical for protecting against direct contact. The selection of PPE should be guided by a risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the manufacturer's breakthrough time data for compatibility. Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: When engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6][8] All respiratory protection programs must adhere to OSHA standard 29 CFR 1910.134.
Storage Requirements
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed and clearly labeled.[8]
-
Environment: Store in a cool, dry, and well-ventilated area.[8]
-
Protection: Protect from light and moisture.[1][9] Storing under an inert gas atmosphere is also recommended.[1]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[6][7]
Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before handling the chemical.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[6][8]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Continuous rinsing is crucial. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.
Fire-Fighting Protocol
While not classified as flammable, containers may burn if exposed to fire.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, carbon dioxide (CO2), dry chemical powder, or foam are generally acceptable.[8]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[6]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[6][8]
Accidental Release (Spill) Cleanup Protocol
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[8]
-
Containment: Prevent the spill from entering drains or waterways.[8]
-
Cleanup (Solid Spill): Carefully sweep or vacuum up the spilled material.[8] Avoid generating dust.[8] Place the material into a suitable, closed, and labeled container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: All contaminated materials and cleaning supplies must be disposed of as hazardous waste according to regulations.[10]
Stability and Reactivity Profile
-
Reactivity: Generally stable under recommended storage conditions.[7]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Exposure to light, moisture, and incompatible materials.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6][7]
-
Hazardous Decomposition Products: As mentioned, combustion can lead to the formation of NOx, CO, CO2, and hydrogen bromide gas.[6]
Toxicological and Ecological Considerations
-
Toxicological Summary: The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.[3] For many aniline derivatives, comprehensive toxicological data is not available, and it is prudent to assume that the substance may have other uncharacterized adverse health effects. Therefore, minimizing all routes of exposure is the most critical safety principle.
-
Ecological Summary: Specific ecotoxicity data for this compound is limited. However, aniline compounds can be toxic to aquatic life. It is imperative to prevent the release of this chemical into the environment. Do not let the product enter drains, soil, or waterways.[8]
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste from Residues/Unused Product: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[10] This should be carried out by a licensed professional waste disposal service.[11] Do not mix with other waste streams.
-
Contaminated Packaging: Empty containers retain product residue and can be hazardous. They should be handled in the same manner as the product itself and disposed of at a hazardous or special waste collection point.[10]
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 4. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
3-Bromo-2,6-dimethylaniline: A Technical Guide to its Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,6-dimethylaniline is a substituted aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. As with many substituted anilines, a thorough understanding of its hazard profile and toxicological properties is paramount for ensuring safe handling in research and development settings and for predicting the potential toxicological liabilities of novel compounds derived from this scaffold. This technical guide provides an in-depth analysis of the known and potential hazards and toxicity of this compound, drawing upon available data for the compound and structurally related analogues. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed for risk assessment and the implementation of appropriate safety protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior and potential for exposure. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | ChemScene |
| Molecular Weight | 200.08 g/mol | ChemScene |
| CAS Number | 53874-26-3 | Advanced ChemBlocks |
| Appearance | Not specified, likely a solid or liquid | - |
| Purity | ≥98% | ChemScene |
| Storage | 4°C, protect from light | ChemScene |
| SMILES | NC1=C(C)C(Br)=CC=C1C | ChemScene |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene |
| logP | 2.64814 | ChemScene |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from structurally similar compounds like 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-dimethylaniline, this compound is anticipated to be classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[1][2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
Signal Word: Danger or Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H311/H312: Toxic/Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Proposed Metabolic Pathway
The metabolism of substituted anilines, particularly N,N-dimethylanilines, is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[4] The metabolic pathway of this compound is likely to involve a combination of N-dealkylation, N-oxidation, and aromatic hydroxylation.[5][6][7]
A proposed metabolic pathway is as follows:
-
Phase I Metabolism:
-
N-Demethylation: Sequential removal of the methyl groups from the amine nitrogen, catalyzed by CYP450, to form N-methyl-3-bromo-2,6-dimethylaniline and subsequently this compound.[6]
-
N-Oxidation: Oxidation of the nitrogen atom to form the corresponding N-oxide. This pathway is also mediated by CYP450 enzymes.[5]
-
Aromatic Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, a common metabolic pathway for aromatic compounds.[4]
-
-
Phase II Metabolism:
-
The metabolites from Phase I, particularly the hydroxylated and N-demethylated products, can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[8]
-
Caption: Proposed metabolic pathway of this compound.
Toxicological Profile
The toxicity of substituted anilines is closely linked to their metabolism and the formation of reactive intermediates.
Acute Toxicity
As indicated by the hazard classification, this compound is expected to be harmful by ingestion, skin contact, and inhalation. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract. Systemic effects observed with other anilines include central nervous system depression and methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[2]
Genotoxicity and Mutagenicity
There is no specific data on the genotoxicity of this compound. However, several substituted anilines and dimethylanilines have been shown to be genotoxic.[9][10] The mechanism of genotoxicity for some dimethylanilines is thought to involve the formation of reactive oxygen species (ROS) through the redox cycling of their aminophenol and quinone imine metabolites.[11] This can lead to oxidative DNA damage. Some N,N-dimethylanilines have tested positive for inducing chromosomal aberrations.[9][10] Therefore, it is prudent to handle this compound as a potential mutagen.
Carcinogenicity
There is no direct evidence for the carcinogenicity of this compound. However, some substituted anilines are known or suspected carcinogens.[5] The carcinogenic potential of these compounds is often linked to their genotoxic effects. Given the potential for metabolic activation to reactive species, long-term exposure to this compound should be minimized.
Experimental Protocols for Toxicity Assessment
For a comprehensive toxicological evaluation of this compound, a battery of standardized tests is recommended. The following are brief overviews of key experimental protocols based on OECD guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[12][13][14][15][16]
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in culture medium.
-
Test Substance Application: The test substance is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Post-Exposure Incubation: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is determined using a colorimetric assay, typically the MTT assay. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as a skin irritant if the mean tissue viability is reduced to ≤ 50%.[13][14]
Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).
Acute Eye Irritation/Corrosion (OECD TG 405)
This guideline describes an in vivo test for the assessment of acute eye irritation or corrosion.[17][18][19][20] It is typically performed in albino rabbits.
Methodology:
-
Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes are examined for any pre-existing irritation or defects.
-
Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
Reversibility Assessment: If effects are present at 72 hours, observations are continued for up to 21 days to assess reversibility.
-
Data Analysis: The scores for corneal, iris, and conjunctival effects are used to classify the substance's eye irritation potential.
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[21][22]
Methodology:
-
Strain Selection: At least five strains of bacteria are used, which are selected to detect different types of point mutations (base-pair substitutions and frameshifts).
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[22]
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium that lacks the amino acid the specific strain requires for growth. The plates are incubated for 48-72 hours.
-
Scoring and Data Analysis: Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This in vitro test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[23][24][25][26]
Methodology:
-
Cell Culture: Suitable mammalian cells (e.g., human lymphocytes, CHO, TK6 cells) are cultured.
-
Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Microscopic Analysis: The frequency of micronucleated cells is determined by microscopic examination.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.
Conclusion
While specific toxicological data for this compound is limited, a comprehensive hazard assessment can be made by considering the data available for structurally similar substituted anilines. It should be handled as a substance that is harmful through oral, dermal, and inhalation exposure, and as a skin and eye irritant. The potential for metabolic activation to genotoxic species warrants careful handling to minimize long-term exposure. The experimental protocols outlined in this guide provide a framework for a thorough toxicological evaluation of this compound, which is essential for its safe use in research and development and for the assessment of any downstream products.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. mdpi.com [mdpi.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. The metabolism of N,N-dimethylaniline by isolated rat hepatocytes: identification of a novel N-conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 10. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. iivs.org [iivs.org]
- 14. x-cellr8.com [x-cellr8.com]
- 15. dermatest.com [dermatest.com]
- 16. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 20. ecetoc.org [ecetoc.org]
- 21. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 22. enamine.net [enamine.net]
- 23. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Regioselective Synthesis of 3-Bromo-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,6-dimethylaniline from 2,6-dimethylaniline. The document elucidates the theoretical underpinnings of the regioselective bromination, offers a detailed experimental protocol, and outlines methods for purification and characterization. Emphasis is placed on the critical role of reaction conditions in directing the electrophilic substitution to the meta-position of the starting aniline. Safety considerations and analytical data interpretation are also discussed to ensure a thorough understanding of the process for professionals in chemical research and drug development.
Introduction: The Strategic Importance of this compound
This compound is a valuable substituted aniline intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The specific placement of the bromine atom at the 3-position, flanked by two methyl groups, offers a unique steric and electronic environment for further functionalization. This makes it a key building block where precise control of substitution patterns is paramount.
The synthesis of this molecule, however, presents a classic challenge in electrophilic aromatic substitution. The amino group of anilines is a powerful ortho-, para-director. Therefore, achieving meta-bromination requires a strategic manipulation of the directing effects of the substituents on the aromatic ring. This guide will delve into the chemical principles and practical execution of this regioselective transformation.
The Chemistry of Regiocontrolled Bromination
The direct bromination of 2,6-dimethylaniline with bromine typically yields the 4-bromo-2,6-dimethylaniline as the major product, a consequence of the strong ortho-, para-directing effect of the amino group. To achieve the desired meta-substitution, the directing influence of the amino group must be temporarily altered. This is accomplished by conducting the reaction in a strongly acidic medium, such as concentrated sulfuric acid.
In the presence of a strong acid, the amino group of 2,6-dimethylaniline is protonated to form the anilinium ion (-NH3+). The anilinium group is a meta-directing group due to its electron-withdrawing inductive effect. This deactivates the aromatic ring towards electrophilic attack but directs the incoming electrophile (bromine) to the meta-position (position 3).
Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established principles of electrophilic aromatic substitution under strongly acidic conditions, with reference to historical preparations and modern laboratory practices.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dimethylaniline | 121.18 | 12.1 g | 0.10 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.10 |
| Sodium Hydroxide (for neutralization) | 40.00 | As needed | - |
| Diethyl Ether (for extraction) | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Aniline: Slowly add 12.1 g (0.10 mol) of 2,6-dimethylaniline to the cold, stirred sulfuric acid. The addition should be dropwise to maintain the temperature below 10 °C. The formation of the anilinium salt is an exothermic process.
-
Addition of Bromine: Once the aniline has been completely added and the temperature is stable at 0-5 °C, add 16.0 g (0.10 mol) of bromine dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction Time: After the addition of bromine is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (approximately 500 g) in a large beaker with constant stirring. This should be done in a fume hood as sulfur dioxide fumes may be evolved.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This step must be performed with caution as it is highly exothermic. The free amine will precipitate out as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation to yield the crude this compound.
Purification
The crude product can be purified by vacuum distillation or recrystallization.
-
Recrystallization: Recrystallization from a suitable solvent such as hexane or petroleum ether is an effective method for obtaining pure this compound. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Expected Analytical Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The two aromatic protons will appear as distinct signals, and the two methyl groups will also likely be distinct due to the presence of the bromine atom.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted.
Safety Precautions
This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2,6-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.
-
Bromine: Highly toxic, corrosive, and volatile. Causes severe burns and is harmful if inhaled. Handle only in a fume hood with appropriate respiratory protection.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
Conclusion
The synthesis of this compound from 2,6-dimethylaniline is a practical example of regiocontrol in electrophilic aromatic substitution. By protonating the amino group to form a meta-directing anilinium ion, the bromination can be effectively directed to the 3-position. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully perform this synthesis. Careful attention to reaction conditions, purification, and safety is essential for obtaining a high yield of the pure product.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromo-2,6-dimethylaniline and its Derivatives
Introduction
Substituted anilines are foundational scaffolds in medicinal chemistry and materials science. Among these, 3-Bromo-2,6-dimethylaniline serves as a highly versatile intermediate. The strategic placement of the bromine atom at the 3-position, flanked by two methyl groups that sterically influence the amino group, provides a unique platform for synthetic diversification. This arrangement is pivotal for creating complex molecules, including Bruton's tyrosine kinase (BTK) inhibitors and other active pharmaceutical ingredients (APIs).[1][2]
This guide provides an in-depth exploration of the synthesis of the core this compound structure and its subsequent derivatization through modern and classical synthetic methodologies. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Core Intermediate: this compound
The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the bromination reaction on the 2,6-dimethylaniline starting material. The amino group is a powerful ortho-, para-director, which would typically favor bromination at the 4-position. However, by manipulating the reaction's acidity, we can selectively direct the bromine to the 3-position.
The Principle of Acidity-Controlled Regioselectivity
In a neutral or weakly acidic medium, such as glacial acetic acid, the amino group of 2,6-dimethylaniline remains a potent activating ortho-, para-director, leading predominantly to the formation of 4-Bromo-2,6-dimethylaniline.[3]
To achieve meta-bromination, the directing effect of the amino group must be altered. In a strongly acidic medium (e.g., concentrated HCl or H₂SO₄), the lone pair of the amino nitrogen is protonated, forming an anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and a meta-director. Consequently, electrophilic aromatic substitution is directed to the 3-position, yielding the desired this compound.[3][4]
Table 1: Regioselectivity of 2,6-dimethylaniline Bromination
| Reaction Medium | Directing Group | Major Product | Reference |
| Glacial Acetic Acid | Amino (-NH₂) | 4-Bromo-2,6-dimethylaniline | [3] |
| Strong Acid (e.g., H₂SO₄) | Anilinium (-NH₃⁺) | This compound | [3][4] |
Diagram: Electrophilic Bromination Pathway
Caption: Acidity-controlled synthesis of this compound.
Detailed Protocol 1: Synthesis of this compound
This protocol is based on the principle of performing the bromination in a strongly acidic environment to ensure meta-directing effects.
Materials:
-
2,6-Dimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (1.0 eq) in dichloromethane (approx. 10 volumes).
-
Acidification: Cool the flask in an ice bath to 0°C. Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise while stirring vigorously. The formation of the anilinium salt may result in a thick slurry.
-
Bromination: In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of dichloromethane. Add this bromine solution dropwise to the stirring reaction mixture over 1-2 hours, ensuring the internal temperature remains below 5°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice.
-
Neutralization and Extraction: Transfer the mixture to a separatory funnel. Cautiously add saturated sodium bicarbonate solution in portions until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Part 2: Derivatization via Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide range of functionalities—including halides and nitriles—via an aryl diazonium salt intermediate.[5][6] This allows for the synthesis of derivatives where the -NH₂ group of this compound is replaced.
Mechanism Overview
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a relatively stable aryl diazonium salt. The N₂ group is an excellent leaving group.[7]
-
Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuBr, CuCl, CuCN). The copper(I) catalyzes a single-electron transfer (SET) process, generating an aryl radical and nitrogen gas. The radical then reacts with the halide or cyanide from the copper salt to form the final product.[5]
Diagram: Sandmeyer Reaction Pathway
Caption: Key stages of the Sandmeyer reaction for aniline derivatization.
General Protocol 2: Sandmeyer Chlorination of this compound
This protocol describes the synthesis of 1-bromo-3-chloro-2,6-dimethylbenzene.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Diethyl ether
-
Ice, water
Safety Precautions:
-
Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.
-
Sodium nitrite is toxic. Handle with care.
Procedure:
-
Diazotization:
-
In a flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0°C.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly between 0-5°C. Stir for 30 minutes at this temperature.
-
-
Copper(I) Chloride Solution:
-
In a separate beaker, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution in an ice bath.
-
-
Substitution Reaction:
-
Slowly add the cold diazonium salt solution to the cold, stirring CuCl solution.
-
Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 1-bromo-3-chloro-2,6-dimethylbenzene by column chromatography or distillation.
-
Part 3: Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[8][9] This reaction is exceptionally valuable for synthesizing N-aryl derivatives from this compound with a broad scope of amine coupling partners.[10]
Mechanism Overview: The Catalytic Cycle
The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: A Pd(0) complex, coordinated with phosphine ligands, reacts with the aryl bromide (this compound) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.[8]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The palladium-catalyzed cycle for C-N bond formation.
Detailed Protocol 3: Buchwald-Hartwig Coupling with a Secondary Amine
This protocol describes a general procedure for coupling this compound with a secondary amine like morpholine.
Materials & Equipment:
-
This compound
-
Morpholine (or other amine)
-
Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS, or Cs₂CO₃)[11]
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add this compound (1.0 eq), the amine (e.g., morpholine, 1.2 eq), and the anhydrous solvent (e.g., Toluene).
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion
The synthesis of this compound and its derivatives is a testament to the power of controlled synthetic strategies. By understanding and manipulating the electronic properties of the aniline starting material, selective bromination can be achieved. This key intermediate then opens the door to a vast chemical space through robust and versatile transformations like the Sandmeyer reaction and the Buchwald-Hartwig amination. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently access this important class of molecules for applications in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Utilization of 3-Bromo-2,6-dimethylaniline in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of 3-Bromo-2,6-dimethylaniline
In the landscape of modern pharmaceutical development, the synthesis of complex molecular architectures with high precision is paramount. This compound, a substituted aromatic amine, has emerged as a critical building block for creating advanced pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom for cross-coupling reactions and a nucleophilic amine group, is strategically flanked by two methyl groups. This steric hindrance presents both a challenge and an opportunity, enabling selective transformations and the construction of sterically demanding scaffolds that are often key to biological activity.
This document serves as a technical guide for researchers and drug development professionals, providing in-depth insights and validated protocols for the effective use of this compound. We will explore its application in palladium-catalyzed cross-coupling reactions, which are foundational methods for C-N and C-C bond formation in contemporary drug discovery.[1][2]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source(s) |
| CAS Number | 53874-26-3 | [3] |
| Molecular Formula | C₈H₁₀BrN | [3][4] |
| Molecular Weight | 200.08 g/mol | [3][5] |
| Appearance | Varies; may be a liquid or solid | [6] |
| Melting Point | ~11 °C | [6] |
| Boiling Point | ~273.7 °C at 760 mmHg | [5] |
| Purity | Typically ≥95% | [3] |
Safety and Handling Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from light and under an inert gas.[5][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen (C-N) bonds via the palladium-catalyzed coupling of amines with aryl halides.[1] This reaction has become indispensable in pharmaceutical synthesis due to its broad substrate scope and tolerance of various functional groups, largely replacing harsher, more traditional methods.[1][7]
Reaction Principle and the Role of Steric Hindrance: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) complex.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex and is deprotonated by a base to form a palladium-amido intermediate.
-
Reductive Elimination: The desired N-aryl product is formed, regenerating the Pd(0) catalyst.[1][7]
The two ortho-methyl groups on the this compound ring create significant steric hindrance around the bromine atom. This makes the oxidative addition step more challenging and necessitates the use of specialized, bulky phosphine ligands. These ligands, such as XPhos or AdBrettPhos, stabilize the palladium center and facilitate the difficult coupling of sterically demanding substrates.[2][8]
Experimental Protocol: Synthesis of a Di-tert-butyl-protected Arylamine
This protocol details a generalized procedure for the Buchwald-Hartwig amination of this compound with a secondary amine, using di-tert-butylamine as an example. The conditions are starting points and may require optimization for different amine coupling partners.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Di-tert-butylamine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and heating mantle
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.0 equiv).
-
Using a syringe, add anhydrous toluene to the flask.
-
Finally, add the amine coupling partner, di-tert-butylamine (1.2 equiv), via syringe. The use of an anhydrous solvent is crucial as strong bases like NaOtBu can react with water, which would inhibit the reaction.[9]
-
-
Reaction Conditions:
-
Heat the sealed flask to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress periodically (e.g., every 1-2 hours) by taking a small aliquot via syringe and analyzing it by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Alternative Application: Suzuki-Miyaura Cross-Coupling
Beyond C-N bond formation, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11]
Key Considerations:
-
Catalyst System: Similar to the Buchwald-Hartwig reaction, sterically hindered phosphine ligands are often required for efficient coupling.
-
Base: A base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is necessary to activate the boronic acid for transmetalation.[11]
-
Solvent: The reaction is often run in a mixture of an organic solvent (like dioxane or DMF) and water.[10]
This reaction is highly valuable for synthesizing biaryl compounds, which are prevalent motifs in many pharmaceutical agents. The protocol is broadly similar to the one described above, with the amine being replaced by a boronic acid/ester and adjustments to the base and solvent system.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex organic molecules in pharmaceutical research. Its utility in robust and scalable cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling allows for the efficient construction of C-N and C-C bonds. While its sterically hindered nature requires careful optimization of reaction conditions, particularly the choice of ligand, it provides a pathway to novel chemical entities that are otherwise difficult to access. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this important building block in their drug discovery and development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 4. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
The Strategic Application of 3-Bromo-2,6-dimethylaniline in Agrochemical Discovery: A Guide for Researchers
Introduction: In the relentless pursuit of novel agrochemicals to safeguard global crop production, the strategic selection of foundational chemical scaffolds is paramount. Substituted anilines have long been recognized as a cornerstone in the synthesis of a diverse array of pesticides, including herbicides and fungicides. Among these, 3-Bromo-2,6-dimethylaniline (CAS No. 53874-26-3) emerges as a particularly intriguing, albeit underexplored, intermediate.[1] Its unique substitution pattern—a bromine atom flanked by two methyl groups—offers a distinct combination of steric and electronic properties that can be exploited to generate novel molecular architectures with potent biological activity. This guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed synthetic protocols and a discussion of its potential in the development of next-generation crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids or liquids. | |
| Solubility | Expected to be soluble in common organic solvents. | |
| CAS Number | 53874-26-3 | [1] |
The Rationale for Employing this compound in Agrochemical Synthesis
The structural features of this compound offer several advantages for the agrochemical discovery chemist:
-
Versatile Bromine Handle: The bromine atom serves as a key functional group for a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, enabling the rapid generation of large and structurally diverse compound libraries for high-throughput screening.
-
Steric Shielding by Methyl Groups: The two methyl groups ortho to the amino group provide significant steric hindrance. This can influence the conformation of the final molecule, potentially leading to enhanced binding affinity and selectivity for the target enzyme or receptor. Furthermore, this steric bulk can protect the amino group from unwanted side reactions, allowing for more selective transformations at other positions of the molecule.
-
Modulation of Physicochemical Properties: The presence of a bromine atom and two methyl groups influences the lipophilicity and electronic properties of the molecule. These factors are critical for optimizing the absorption, translocation, and metabolic stability of a potential agrochemical within the target plant or pest.
Synthetic Pathways to this compound
While not as readily available as its 4-bromo isomer, this compound can be synthesized from 2,6-dimethylaniline. The bromination of 2,6-dimethylaniline in a strongly acidic medium has been reported to yield substantial amounts of the 3-bromo isomer.[4] This regioselectivity is a departure from the para-bromination that typically occurs in less acidic or neutral conditions.
Caption: Synthesis of this compound.
Application Notes: A Versatile Intermediate for Agrochemical Scaffolds
While specific, commercialized agrochemicals directly derived from this compound are not widely documented in publicly available literature, its potential as a precursor to several classes of biologically active molecules is clear. The following sections detail its application in the synthesis of key agrochemical pharmacophores.
Synthesis of Pyrazole Carboxamides: A New Generation of Fungicides and Insecticides
Pyrazole carboxamides are a well-established class of agrochemicals with potent fungicidal and insecticidal activity. The N-aryl pyrazole moiety is a common feature in many commercial products. This compound can be readily incorporated into these structures via N-acylation.
Caption: Synthesis of Pyrazole Carboxamides.
Protocol 1: General Procedure for the N-Acylation of this compound with a Pyrazole Carbonyl Chloride
This protocol outlines a general method for the synthesis of N-(3-bromo-2,6-dimethylphenyl)pyrazole-carboxamides, key intermediates for a range of potential agrochemicals.
Materials:
-
This compound
-
Substituted pyrazole-carbonyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
In a separate flask, prepare a solution of the desired pyrazole-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the pyrazole-carbonyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired N-(3-bromo-2,6-dimethylphenyl)pyrazole-carboxamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the sensitive reagents with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can react with the acyl chloride, reducing the yield of the desired product.
-
Pyridine/Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
0 °C Addition: The acylation reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.
Access to Novel Herbicidal and Fungicidal Scaffolds via Cross-Coupling Reactions
The bromine atom of this compound is a prime site for diversification using palladium-catalyzed cross-coupling reactions.
a) Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond, enabling the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful strategy for exploring the structure-activity relationships of novel agrochemical candidates.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
b) Buchwald-Hartwig Amination: This reaction forms a C-N bond, providing access to a variety of N-aryl and N-heteroaryl derivatives, which are prevalent in many agrochemicals.
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 3: General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-120 °C for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Perspectives
This compound represents a valuable, yet underutilized, building block in the arsenal of the agrochemical research scientist. Its unique structural and electronic properties, combined with its amenability to a wide range of modern synthetic transformations, make it an ideal starting point for the discovery of novel herbicides, fungicides, and insecticides. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile intermediate. As the need for new and effective crop protection solutions continues to grow, the strategic application of such well-defined chemical scaffolds will be instrumental in driving innovation and ensuring a sustainable future for agriculture.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 3-Bromo-2,6-dimethylaniline in Modern Synthesis
This compound is a key structural motif and a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its utility is underscored by its role as a precursor in the synthesis of high-value compounds, including agrochemicals and active pharmaceutical ingredients (APIs). The presence of a bromine atom, an amino group, and two sterically demanding methyl groups ortho to the amine functionality presents both unique challenges and opportunities for synthetic chemists. The ortho-methyl groups significantly influence the electronic and steric environment of the molecule, necessitating carefully optimized conditions for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reactions of this compound with palladium catalysts, offering detailed protocols and the scientific rationale behind the experimental choices.
Core Concepts in Palladium Catalysis with Sterically Hindered Substrates
The successful palladium-catalyzed cross-coupling of this compound hinges on overcoming the steric hindrance posed by the two ortho-methyl groups. These groups can impede the oxidative addition of the aryl bromide to the palladium(0) center, a critical step in the catalytic cycle. Consequently, the selection of an appropriate palladium precursor and, more importantly, a suitable ligand is paramount for achieving high reactivity and yields.
The Central Role of Ligands: Bulky, electron-rich phosphine ligands are often essential for promoting the desired transformation. These ligands facilitate the formation of a monoligated, highly reactive L1Pd(0) species, which is more amenable to oxidative addition with sterically hindered aryl halides. Furthermore, these bulky ligands promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle.
Key Palladium-Catalyzed Reactions and Protocols
This section details protocols for several high-impact palladium-catalyzed reactions involving this compound. The provided protocols are based on established methodologies for structurally similar, sterically hindered aryl bromides and anilines and serve as a robust starting point for experimental work.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The reaction of this compound with an arylboronic acid or ester allows for the introduction of a new aryl substituent at the 3-position.
Scientific Rationale: For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is critical. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps. The use of a suitable base, such as potassium phosphate or potassium carbonate, is necessary to activate the boronic acid for transmetalation to the palladium center. The reaction is typically performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous, degassed toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-2,6-dimethylaniline.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of the bromo position of this compound with a wide range of primary and secondary amines.
Scientific Rationale: Similar to the Suzuki coupling, the steric hindrance of this compound necessitates the use of specialized catalyst systems. Bulky biarylphosphine ligands are highly effective in promoting the amination of such challenging substrates.[2] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, facilitating its coordination to the palladium center.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Pd₂(dba)₃
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), (±)-BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask.
-
Add this compound (1.0 mmol, 1.0 equiv) and the primary amine (1.2 mmol, 1.2 equiv) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired N-aryl product.
Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for the synthesis of complex organic scaffolds.[3]
Scientific Rationale: The Heck reaction typically proceeds via a neutral or cationic palladium(II) intermediate. The choice of base and additives can significantly influence the reaction's efficiency and selectivity. For sterically hindered aryl bromides, higher temperatures and phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required.[4]
Protocol 3: Heck Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile or DMF (anhydrous)
Procedure:
-
To a vial, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triethylamine (2.0 mmol, 2.0 equiv).
-
Add anhydrous acetonitrile or DMF (5 mL).
-
Seal the vial and heat the mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.[5]
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis. This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[2]
Scientific Rationale: The catalytic cycle involves both a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. A base, typically an amine such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.
Protocol 4: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
THF (anhydrous)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary and Comparison
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ / K₂CO₃ | Toluene/Water | 80-110 | 70-95% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Pd(OAc)₂ | BINAP / RuPhos | NaOtBu / K₂CO₃ | Toluene / Dioxane | 80-110 | 60-90% |
| Heck Reaction | Pd(OAc)₂ | PPh₃ / None | Et₃N / NaOAc | DMF / Acetonitrile | 100-140 | 50-85% |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N / DIPA | THF / DMF | 25-80 | 75-95% |
Visualizing the Catalytic Cycles
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Conclusion and Future Perspectives
The palladium-catalyzed reactions of this compound are indispensable tools for the construction of complex molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this versatile building block in their synthetic endeavors. The continued development of more active and robust catalyst systems, particularly those that operate under milder conditions, will further expand the synthetic utility of sterically hindered substrates like this compound, paving the way for the discovery of novel pharmaceuticals and advanced materials.
References
Application Notes and Protocols for the Comprehensive Characterization of 3-Bromo-2,6-dimethylaniline
Introduction
3-Bromo-2,6-dimethylaniline is a substituted aromatic amine of significant interest in organic synthesis, serving as a versatile building block for the development of pharmaceuticals, agrochemicals, and specialized dyes. The precise structural elucidation and purity assessment of this compound are paramount to ensure the integrity, safety, and efficacy of the resulting downstream products. This guide provides a comprehensive suite of analytical methodologies for the thorough characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development. Each section is crafted to not only provide step-by-step protocols but also to instill a deep understanding of the causality behind the experimental choices, thereby ensuring scientific integrity and robust, reproducible results.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods, including solvent selection and sample preparation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | PubChem CID 12792330[1] |
| Molecular Weight | 200.08 g/mol | PubChem CID 12792330[1] |
| Appearance | Colorless to beige or brown/purple powder or crystals | Thermo Fisher Scientific[2] |
| Boiling Point | 273.7 ± 35.0 °C at 760 mmHg | MySkinRecipes[3] |
| Melting Point | 48-52 °C | Thermo Fisher Scientific[2] |
| Solubility | Soluble in chloroform and methanol. | ChemicalBook[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] It provides detailed information about the carbon-hydrogen framework of this compound.
The ‘Why’: Causality in NMR Analysis
¹H NMR will be instrumental in identifying the number and connectivity of protons in the molecule, including the aromatic protons and the methyl and amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a detailed map of the molecule's structure. ¹³C NMR complements this by providing information on the number and types of carbon atoms present, distinguishing between aromatic and aliphatic carbons. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.[6]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to confirm the structure of this compound.
-
Expected Spectral Features:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons: Two signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as doublets or singlets depending on the resolution.
-
Amine protons (-NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm. The chemical shift can be variable and concentration-dependent.
-
Methyl protons (-CH₃): Two singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3 protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom will be shifted to a higher field (lower ppm value) compared to the other aromatic carbons.
-
Methyl carbons: Two signals in the aliphatic region (δ 15-25 ppm).
-
Quality Control and System Suitability:
-
Resolution: The TMS signal should be a sharp singlet.
-
Linewidth: The linewidth of the TMS signal at half-height should be within the manufacturer's specifications (typically <0.5 Hz for ¹H NMR).
-
Signal-to-Noise Ratio: Ensure an adequate signal-to-noise ratio for accurate integration and peak picking.
Caption: NMR Spectroscopy Workflow
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound.[7]
The ‘Why’: Causality in HPLC Analysis
A reverse-phase HPLC method is proposed, as it is well-suited for the analysis of moderately polar aromatic compounds.[8] In this mode, a non-polar stationary phase is used with a polar mobile phase. This compound, being a substituted aniline, will have a moderate polarity and will be retained on the non-polar column. By optimizing the mobile phase composition, a sharp, symmetrical peak for the main component can be achieved, allowing for the separation of any potential impurities. UV detection is appropriate as the aromatic ring of the analyte contains a chromophore that absorbs in the UV region.[9]
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity of a this compound sample and to quantify the main component.
Materials:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
-
Data Acquisition and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability.
-
Inject the sample solution.
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Quality Control and System Suitability:
-
System Suitability Test (SST): Before sample analysis, the performance of the chromatographic system must be verified.[10][11][12][13]
-
Tailing Factor (Asymmetry Factor): The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): The column efficiency, expressed as the number of theoretical plates, should be greater than 2000 for the analyte peak.
-
Repeatability (%RSD): The relative standard deviation of the peak area for replicate injections of the standard solution should be less than 2.0%.
-
Caption: HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification of volatile and semi-volatile impurities.[14][15][16][17]
The ‘Why’: Causality in GC-MS Analysis
This compound is sufficiently volatile and thermally stable to be analyzed by GC. The use of a non-polar capillary column is appropriate for the separation of aromatic amines.[18] The mass spectrometer provides definitive identification of the analyte and any co-eluting impurities by providing a unique mass spectrum (molecular fingerprint) for each compound. Electron Ionization (EI) is a common and robust ionization technique for this type of analysis.
Experimental Protocol: GC-MS
Objective: To identify and confirm the structure of this compound and to detect any volatile impurities.
Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC grade
-
GC-MS system with an autosampler
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in dichloromethane.
-
-
GC-MS Conditions:
| Parameter | Setting |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 amu |
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Obtain the mass spectrum for the main peak and any impurity peaks.
-
Compare the obtained mass spectrum of the main peak with a reference library (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to further support the structural identification.
-
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 200/202 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways may include the loss of a methyl group ([M-15]⁺) and the loss of the bromine atom ([M-79/81]⁺).
Quality Control and System Suitability:
-
Blank Analysis: An injection of the solvent (dichloromethane) should be performed to ensure the absence of system contamination.
-
Tuning: The mass spectrometer should be tuned according to the manufacturer's recommendations to ensure optimal performance and mass accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4][18][19][20][21]
The ‘Why’: Causality in FTIR Analysis
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups, such as the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl groups, and C-N and C-Br stretches. This provides a unique "fingerprint" of the molecule.
Experimental Protocol: FTIR
Objective: To obtain an infrared spectrum of this compound to confirm the presence of key functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to expected values for the functional groups in this compound.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3300 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 3000-2850 | Aliphatic C-H stretching (methyl) |
| 1620-1580 | N-H bending (amine) |
| 1600-1450 | Aromatic C=C stretching |
| 1350-1250 | Aromatic C-N stretching |
| 600-500 | C-Br stretching |
UV-Visible (UV-Vis) Spectroscopy: Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.[9][22][23][24]
The ‘Why’: Causality in UV-Vis Analysis
The substituted benzene ring in this compound acts as a chromophore, absorbing light in the UV region. The position of the maximum absorbance (λmax) is influenced by the substituents on the aromatic ring. This technique can be used for qualitative confirmation and for quantitative analysis using the Beer-Lambert law.
Experimental Protocol: UV-Vis
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade methanol
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in methanol (e.g., 10 µg/mL).
-
-
Data Acquisition:
-
Use methanol as the blank.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Expected λmax:
Aromatic amines typically exhibit two primary absorption bands in the UV region. For this compound, λmax values are expected around 200-220 nm and 250-290 nm.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic application of NMR for structural elucidation, HPLC for purity assessment, GC-MS for impurity profiling, and FTIR and UV-Vis for functional group and chromophore confirmation ensures a thorough understanding of the compound's identity, purity, and quality. Adherence to the outlined protocols and quality control measures will enable researchers and drug development professionals to generate reliable and reproducible data, which is essential for advancing scientific research and ensuring product quality and safety.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. vitalsource.com [vitalsource.com]
- 3. High Performance Liquid Chromatography (HPLC) Basics [ssi.shimadzu.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. wiley.com [wiley.com]
- 6. agilent.com [agilent.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. snscourseware.org [snscourseware.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. System suitability testing | PPTX [slideshare.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. etamu.edu [etamu.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. m.youtube.com [m.youtube.com]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. jascoinc.com [jascoinc.com]
- 19. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 22. What Is the Principle of UV-Vis Spectroscopy and Why It Matters [connect.ssllc.com]
- 23. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 24. mt.com [mt.com]
large-scale synthesis of 3-Bromo-2,6-dimethylaniline
An Application Note and Protocol for the Large-Scale Synthesis of 3-Bromo-2,6-dimethylaniline
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the , a key intermediate in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven protocol grounded in established chemical principles.
Introduction: Significance of this compound
This compound serves as a critical building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a bromine atom ortho to one methyl group and meta to the other, makes it a valuable precursor for introducing the 2,6-dimethylaniline moiety into larger structures. This is particularly relevant in the development of active pharmaceutical ingredients (APIs) and novel agrochemicals where this fragment can impart desirable steric and electronic properties. The controlled, large-scale production of this intermediate is therefore of significant industrial importance.
Synthetic Strategy: Electrophilic Aromatic Substitution
The most common and industrially scalable method for the synthesis of this compound is the direct electrophilic bromination of 2,6-dimethylaniline. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine acts as the electrophile. The directing effects of the amino and methyl groups on the aromatic ring play a crucial role in determining the regioselectivity of the bromination.
The amino group is a strongly activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. The combined directing effects of these groups favor the substitution at the positions ortho and para to the amino group. However, due to steric hindrance from the two ortho methyl groups, the para position is the most favored site for electrophilic attack.
Detailed Synthesis Protocol
This protocol is optimized for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,6-Dimethylaniline | >99% purity |
| Bromine | Reagent grade |
| Acetic Acid | Glacial |
| Sodium Bicarbonate | Saturated aqueous solution |
| Dichloromethane | Reagent grade |
| Magnesium Sulfate | Anhydrous |
| 10 L Jacketed Glass Reactor | With overhead stirrer, thermocouple, and addition funnel |
| Rotary Evaporator | |
| Filtration Apparatus |
Step-by-Step Procedure
-
Reaction Setup: In a 10 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel, charge 1.0 kg (8.25 mol) of 2,6-dimethylaniline and 5.0 L of glacial acetic acid.
-
Cooling: Cool the resulting solution to 0-5 °C with constant stirring.
-
Bromine Addition: In a separate container, carefully prepare a solution of 1.32 kg (8.25 mol) of bromine in 1.0 L of glacial acetic acid. Slowly add this bromine solution to the cooled reaction mixture via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture into a larger vessel containing 20 L of ice-water with vigorous stirring.
-
Neutralization: Cautiously add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH reaches 7-8. Be aware of gas evolution (CO2).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 2 L).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white to off-white solid.
Process Optimization and Safety Considerations
-
Temperature Control: Maintaining a low temperature during the bromine addition is critical to minimize the formation of di- and tri-brominated byproducts.
-
Rate of Addition: Slow and controlled addition of bromine prevents localized high concentrations of the electrophile, which can lead to over-bromination.
-
Quenching and Neutralization: These steps are highly exothermic and involve the release of gas. They must be performed slowly and with adequate cooling and ventilation.
-
Handling of Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate PPE, including gloves, goggles, and a face shield, must be worn.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the .
The Strategic Role of 3-Bromo-2,6-dimethylaniline in the Synthesis of Advanced Heterocyclic Compounds
Abstract
3-Bromo-2,6-dimethylaniline is a pivotal building block in contemporary organic synthesis, particularly in the construction of complex heterocyclic frameworks that are central to medicinal chemistry and materials science. Its unique structural features—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and sterically hindering ortho-methyl groups—provide chemists with a versatile tool for designing sophisticated molecular architectures. This application note details the utility of this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling, as well as copper-catalyzed Ullmann condensations, for the synthesis of N-aryl carbazoles and other significant heterocyclic systems. Detailed protocols, mechanistic insights, and comparative data are presented to guide researchers in leveraging this valuable synthetic intermediate.
Introduction
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, substituted anilines are of paramount importance. This compound, in particular, has emerged as a strategic starting material. The bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various metal-catalyzed cross-coupling reactions[1][2]. The amino group is a key nucleophile for constructing nitrogen-containing heterocycles. Furthermore, the two methyl groups at the 2- and 6-positions provide steric hindrance that can influence regioselectivity in subsequent reactions and modulate the physicochemical properties of the final products, such as solubility and solid-state packing.
This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, focusing on practical, field-proven protocols and the underlying scientific principles that govern these transformations.
Core Applications in Heterocyclic Synthesis
The strategic placement of the bromo and amino functionalities on the sterically hindered 2,6-dimethylphenyl scaffold makes this compound an ideal substrate for several powerful synthetic methodologies aimed at constructing complex heterocyclic systems.
Synthesis of N-Aryl Carbazoles via Palladium-Catalyzed Buchwald-Hartwig Amination
The carbazole moiety is a privileged scaffold in materials science, particularly for organic light-emitting diodes (OLEDs), and is also found in numerous biologically active natural products and pharmaceuticals[3][4]. The Buchwald-Hartwig amination has become a go-to method for the formation of C-N bonds, offering a versatile route to N-aryl carbazoles[5][6][7]. In this context, this compound can be coupled with a suitable carbazole precursor.
A more direct and elegant approach involves an intramolecular Buchwald-Hartwig reaction. This can be achieved by first coupling this compound with a 2-halobiphenyl derivative (e.g., via a Suzuki or Ullmann reaction) to form a biphenyl amine intermediate, which then undergoes an intramolecular palladium-catalyzed cyclization to afford the corresponding N-aryl carbazole.
Experimental Protocol: Synthesis of a Dimethyl-Substituted N-Aryl Carbazole
Materials:
-
This compound
-
2-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Suzuki Coupling to form the Biphenyl Amine Intermediate:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 2-bromophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2'-amino-3'-bromo-2,6-dimethylbiphenyl intermediate.
-
-
Intramolecular Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk flask, add the purified biphenyl amine intermediate (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable phosphine ligand such as XPhos (0.036 mmol, 3.6 mol%).
-
Add sodium tert-butoxide (1.2 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL).
-
Heat the mixture to 110 °C for 18-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the desired N-aryl carbazole.
-
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is crucial for facilitating both the oxidative addition and reductive elimination steps in the palladium catalytic cycle, especially with sterically hindered substrates.[7] Potassium phosphate is a moderately strong base suitable for the Suzuki coupling, while the stronger base sodium tert-butoxide is often required for the C-N bond-forming amination step.
Construction of Fused Heterocycles via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[8][9] this compound can be coupled with various organoboron reagents to introduce new carbon-based substituents, which can then participate in subsequent cyclization reactions to form fused heterocyclic systems.
Table 1: Representative Suzuki Coupling Reactions with this compound
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 16 | Good | [10] |
| Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Water (micellar) | RT | 0.25 | up to 98 | [11] |
| Pyridin-4-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [9] |
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine this compound, the boronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.[8]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[8]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
N-Arylation of Heterocycles via Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds, and it remains a valuable tool, particularly for certain substrates where palladium-based methods may be less effective.[13] this compound can serve as the aryl halide component in the N-arylation of various nitrogen-containing heterocycles such as imidazoles, pyrazoles, and indoles.
Trustworthiness of the Protocol: Modern Ullmann protocols often employ ligands, such as N,N-dimethylglycine or phenanthroline, which solubilize the copper catalyst and allow the reaction to proceed at lower temperatures and with greater efficiency compared to the harsh, high-temperature conditions of the traditional method.[13][14]
Experimental Protocol: N-Arylation of Imidazole
Materials:
-
This compound (1.0 equiv)
-
Imidazole (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Dimethylglycine (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Charge a Schlenk tube with CuI, N,N-dimethylglycine, cesium carbonate, imidazole, and this compound.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 110-120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the N-arylated imidazole product.
Concluding Remarks
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in robust and scalable reactions such as the Buchwald-Hartwig amination, Suzuki coupling, and Ullmann condensation allows for the efficient construction of complex molecular architectures, including N-aryl carbazoles and other fused systems. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in drug discovery and materials science, enabling the innovative application of this key synthetic intermediate.
References
- 1. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boa.unimib.it [boa.unimib.it]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-2,6-dimethylaniline
Welcome to the technical support guide for the purification of crude 3-Bromo-2,6-dimethylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate with high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Compound Profile: this compound
A foundational understanding of the target compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [1][2][3] |
| Molecular Weight | 200.08 g/mol | [1][2][4] |
| Boiling Point | 273.7 ± 35.0 °C at 760 mmHg | [1] |
| Purity (Commercial) | Typically ≥95% | [1][5] |
| Storage Conditions | Room temperature, inert atmosphere, protected from light | [1][6] |
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Assessment & Workup
Question 1: My crude product is a dark, oily solid after synthesis. What is the most robust first step for purification?
Answer: An acidic wash, also known as an acid-base extraction, should be your primary step. This technique leverages the basicity of the aniline's amino group to separate it from non-basic impurities.
-
The Rationale (Expertise & Experience): The lone pair of electrons on the nitrogen atom of this compound makes it basic. By treating the crude product with a dilute aqueous acid (e.g., 1 M HCl), the amine is protonated to form its corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while non-basic impurities (like residual non-polar starting materials, dibrominated byproducts, or side-products lacking the amine group) remain in the organic layer.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask.
-
Wash the organic layer one more time with 1 M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
To regenerate the free amine, cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium carbonate solution, until the solution is basic (pH > 10, check with pH paper). Your product will precipitate or form an oily layer.[7]
-
Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) two to three times.
-
Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified, free amine.
Chromatographic Purification
Question 2: My compound streaks severely on a standard silica gel column, leading to poor separation. How can I fix this?
Answer: This is a classic issue when purifying basic amines on acidic silica gel.[8][9] The interaction between the basic amine and the acidic silanol groups on the silica surface causes strong, non-specific binding, resulting in tailing or streaking. There are two primary solutions.
-
The Rationale (Trustworthiness): To prevent this unwanted interaction, you must either neutralize the acidic sites on the silica or use a different stationary phase. The most common and field-proven method is to add a small amount of a competitive base to your mobile phase.
Solution A: Mobile Phase Modification
-
Add a Tertiary Amine: Incorporate 0.5-2% triethylamine (TEA) into your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).[10]
-
Pre-treat the Column: Before loading your sample, flush the packed silica gel column with several column volumes of this amine-modified mobile phase. This ensures the silica surface is "passivated" by the TEA, minimizing interaction sites for your target compound.
-
Run the Column: Proceed with your purification as normal. You should observe significantly sharper peaks and improved resolution.
Solution B: Alternative Stationary Phases
-
Amine-Functionalized Silica: Use a commercially available column packed with amine-functionalized silica. This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[8]
-
Reversed-Phase Chromatography: If your impurities have significantly different polarities, reversed-phase flash chromatography (using a C18 column) can be highly effective. Basic amines are often best separated when the mobile phase pH is alkaline, as this keeps them in their neutral, more lipophilic free-base form, leading to better retention and separation.[10] A typical mobile phase would be a gradient of Water/Acetonitrile with 0.1% TEA added to both solvents.[10]
Question 3: My TLC shows two spots with very close Rf values. I suspect an isomeric impurity. How can I separate them?
Answer: The most common isomeric impurity in this synthesis is 4-Bromo-2,6-dimethylaniline, which arises from non-selective bromination of the 2,6-dimethylaniline starting material.[11][12] Separating these isomers is challenging but achievable with optimized column chromatography.
-
The Rationale (Authoritative Grounding): Isomers often have very similar polarities. To resolve them, you need to maximize the selectivity of your chromatographic system. This is typically achieved by using a less polar mobile phase system, which forces the compounds to interact more with the stationary phase, amplifying small differences in their polarity.
Step-by-Step Protocol: Isomer Separation
-
TLC Optimization: Screen various low-polarity mobile phases. Start with systems like Hexane/DCM or Hexane/Toluene. Add a constant, small amount of ethyl acetate (e.g., 2-5%) to achieve a low Rf value (around 0.15-0.2) for the lower spot. Remember to add 1% TEA to prevent streaking.
-
Column Preparation: Use a high-quality silica gel with a small particle size for higher resolution. Pack a long, thin column, as this increases the number of theoretical plates and improves separation efficiency.
-
Loading: Load your sample as a concentrated band using a minimal amount of solvent. A "dry load" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is highly recommended for optimal resolution.
-
Elution: Run the column slowly with the optimized mobile phase. A slow flow rate allows more time for equilibrium between the stationary and mobile phases, enhancing separation. Collect small fractions and analyze them carefully by TLC.
Recrystallization
Question 4: My product is a solid with >90% purity after chromatography, but I need to reach >99% for my next step. What is an effective final polishing step?
Answer: Recrystallization is the ideal technique for removing trace impurities from a solid that is already substantially pure.
-
The Rationale (Expertise & Experience): Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities are either soluble at all temperatures or insoluble at all temperatures. For a related compound, 4-bromo-2,6-dimethylaniline, recrystallization from petroleum ether has been reported to be effective, suggesting that a non-polar solvent system is a good starting point.[13]
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: In test tubes, test the solubility of small amounts of your compound in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures like ethanol/water). The ideal solvent will dissolve the compound completely when boiling but allow for significant crystal formation upon cooling.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl continuously on a hot plate.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 53874-26-3|this compound| Ambeed [ambeed.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 6. 53874-26-3|this compound|BLD Pharm [bldpharm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. biotage.com [biotage.com]
- 11. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 3-Bromo-2,6-dimethylaniline
Welcome to the technical support guide for the synthesis of 3-Bromo-2,6-dimethylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific electrophilic aromatic substitution. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs) - The Synthetic Landscape
This section addresses high-level questions regarding the synthesis, focusing on the core chemical principles that govern byproduct formation.
Q1: What are the primary challenges when synthesizing this compound?
The principal challenge is controlling regioselectivity. The starting material, 2,6-dimethylaniline, possesses a highly activated aromatic ring due to the electron-donating amino (-NH₂) group. This group strongly directs incoming electrophiles (like Br⁺) to the ortho and para positions. However, since the two ortho positions (2 and 6) are blocked by methyl groups, the primary competition is between substitution at the para position (C4) and the meta positions (C3 and C5). Direct bromination under neutral or weakly acidic conditions overwhelmingly favors the formation of the thermodynamic product, 4-Bromo-2,6-dimethylaniline.[1][2] Achieving selective bromination at the C3 position requires carefully chosen conditions that modulate the directing effect of the amino group.
Q2: Why is the reaction medium's acidity so critical for directing bromination to the 3-position?
Acidity is the most critical factor for controlling the isomeric outcome.[3] Here’s the causality:
-
In Neutral/Weakly Acidic Media (e.g., Acetic Acid): The amino group (-NH₂) remains largely unprotonated. As a powerful activating, ortho,para-director, it directs the bromine electrophile to the electronically rich C4 position, yielding 4-Bromo-2,6-dimethylaniline as the major product.[1][2]
-
In Strongly Acidic Media (e.g., H₂SO₄, concentrated HCl): The amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a powerful electron-withdrawing group and acts as a meta-director.[1][3] This deactivates the ring, particularly at the C4 position, and directs the incoming bromine to the C3 position. Therefore, conducting the bromination in a strong acid is the established method for selectively synthesizing the 3-bromo isomer.[2]
Q3: Besides the 4-bromo isomer, what are the other common byproducts?
Over-bromination is a frequent side reaction due to the high reactivity of the aniline ring system.[1][4] Even with the deactivating effect of the anilinium ion in strong acid, the monobrominated product is still activated enough to potentially react with a second or third equivalent of bromine.
Common poly-brominated byproducts include:
-
3,5-Dibromo-2,6-dimethylaniline: Formed if excess brominating agent is used or if local concentrations become too high.
-
Tribromo-derivatives: While less common under controlled conditions, tribromination can occur if reaction control is poor.[5]
Careful control of bromine stoichiometry, slow addition of the reagent, and maintaining low reaction temperatures are essential to suppress these side reactions.[6]
Section 2: Troubleshooting Guide - From Observation to Solution
This section is formatted to help you diagnose and resolve specific experimental issues.
Problem 1: My primary product is the 4-Bromo isomer, not the desired 3-Bromo isomer.
Q: How can I confirm the identity of my main product? The most definitive methods are ¹H NMR spectroscopy and melting point analysis.
-
¹H NMR: The aromatic region will show distinct patterns. This compound will have two distinct aromatic protons, while the more symmetric 4-Bromo-2,6-dimethylaniline will show a single resonance for its two equivalent aromatic protons.
-
Melting Point: The two isomers have different melting points. 4-Bromo-2,6-dimethylaniline has a reported melting point of 48-51 °C.[7]
Q: My reaction conditions yielded the 4-bromo isomer. How do I change the outcome? The formation of the 4-bromo isomer indicates that your reaction conditions were not sufficiently acidic to protonate the aniline and direct to the meta position.
-
Root Cause: The reaction was likely performed in a solvent like glacial acetic acid, chloroform, or other non-polar solvents without a strong acid catalyst.[1][3]
-
Solution: The established protocol is to perform the bromination in a strongly acidic medium.[2] Switching your solvent system to concentrated sulfuric acid or suspending the aniline hydrochloride salt in a solvent like 1,2-dichloroethane before adding bromine will favor the formation of the 3-bromo product.[2][8]
Problem 2: My analysis (TLC, LC-MS) shows spots/peaks with higher molecular weights than the product.
Q: What are these higher molecular weight species? These are almost certainly poly-brominated byproducts. An LC-MS analysis is the best tool for confirmation. Look for mass peaks corresponding to the addition of two or more bromine atoms.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Dimethylaniline (Starting Material) | C₈H₁₁N | 121.18 |
| This compound (Product) | C₈H₁₀BrN | 200.08 |
| 4-Bromo-2,6-dimethylaniline (Isomer) | C₈H₁₀BrN | 200.08 |
| 3,5-Dibromo-2,6-dimethylaniline (Byproduct) | C₈H₉Br₂N | 278.98 |
Q: How do I prevent the formation of these poly-brominated byproducts? Poly-bromination results from poor control over the reaction's stoichiometry and kinetics.
-
Control Stoichiometry: Use a slight deficit or exactly one equivalent of the brominating agent (e.g., Br₂).
-
Control Reagent Addition: Add the bromine solution dropwise over an extended period. A slow addition rate prevents localized areas of high bromine concentration, which favor multiple substitutions.[6] Using a syringe pump for addition is highly recommended for reproducibility.
-
Control Temperature: Maintain a low temperature (typically 0 °C) throughout the bromine addition to slow the reaction rate and improve selectivity.[6]
Problem 3: My yield is low, and the crude product is a dark, intractable oil.
Q: What causes low yields and dark coloration? This often points to oxidation of the aniline starting material or product. Aniline derivatives are susceptible to air oxidation, which can be accelerated by reaction conditions and produces colored, polymeric impurities. Using a milder brominating agent than liquid bromine, such as N-Bromosuccinimide (NBS), can sometimes mitigate these side reactions, although this may also affect regioselectivity.
Q: What are the most effective purification strategies for this type of crude mixture?
-
Aqueous Workup: First, neutralize the acidic reaction mixture carefully with a base (e.g., saturated sodium bicarbonate or dilute NaOH) to deprotonate the anilinium salt. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer to remove salts.
-
Column Chromatography: This is the most effective method for separating the 3-bromo isomer from the 4-bromo isomer and any remaining starting material or poly-brominated species. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 0% and slowly increasing to 10-15% ethyl acetate) is a common choice.[6]
-
Recrystallization: If chromatography yields a solid that is still impure, recrystallization can be effective, particularly for removing small amounts of isomeric or poly-brominated impurities. Petroleum ether or a hexane/ethyl acetate mixture are suitable solvent systems.[6]
Section 3: Key Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is adapted from established principles of meta-directing halogenation in strong acid.[1][2]
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylaniline (1.0 eq).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add concentrated sulfuric acid (approx. 3-4 volumes) while maintaining the internal temperature below 15 °C. Stir until a homogeneous solution or a fine slurry of the anilinium salt is formed.
-
In the dropping funnel, prepare a solution of molecular bromine (1.0 eq) in a small amount of the same acid.
-
Add the bromine solution dropwise to the stirred aniline solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, very carefully pour the reaction mixture onto a large amount of crushed ice.
-
Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium hydroxide or sodium carbonate until the pH is >10. Be cautious as this is a highly exothermic process.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material via column chromatography as described above.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 100% hexanes or 99:1 hexanes/ethyl acetate). The less polar 4-bromo isomer and any dibromo byproducts will typically elute before the more polar 3-bromo product.
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes/ethyl acetate) to elute the desired this compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Mechanistic Insights & Visualizations
Visualizing the reaction pathways can help in understanding and preventing byproduct formation.
Experimental & Troubleshooting Workflow
Caption: A workflow for the synthesis of this compound and subsequent troubleshooting steps.
Mechanism: Regioselectivity Control via Acidity
Caption: The effect of acidity on the directing group and final product regioselectivity.
References
- 1. prepchem.com [prepchem.com]
- 2. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. m.mathnet.ru [m.mathnet.ru]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. Page loading... [wap.guidechem.com]
- 7. innospk.com [innospk.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Bromo-2,6-dimethylaniline
Introduction
Welcome to the technical support center for the synthesis of 3-Bromo-2,6-dimethylaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on substituted anilines. The synthesis of the 3-bromo isomer of 2,6-dimethylaniline presents a unique regioselectivity challenge. Due to the electronic and steric influence of the amino and methyl groups, direct bromination can lead to a mixture of products, primarily the 4-bromo isomer.[1][2]
This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction conditions, maximize the yield of the desired 3-bromo product, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 2,6-dimethylaniline challenging in terms of regioselectivity?
A1: The primary challenge lies in directing the electrophilic bromine to the 3-position (meta to the amino group). The amino group (-NH₂) is a powerful ortho-, para-director due to its strong activating effect on the benzene ring.[3][4] Simultaneously, the two methyl groups at the 2- and 6-positions sterically hinder the ortho positions. This combination typically favors substitution at the 4-position (para). To achieve meta-bromination, the directing influence of the amino group must be fundamentally altered, which is typically accomplished by performing the reaction in a strongly acidic medium.[1][2][5]
Q2: I performed the bromination in glacial acetic acid and obtained the wrong isomer. What happened?
A2: This is a common outcome. In a less acidic solvent like glacial acetic acid, the amino group remains largely unprotonated and acts as a strong para-director. This leads to the predominant formation of 4-Bromo-2,6-dimethylaniline, often in high yield (80-85%).[1][2] To obtain the 3-bromo isomer, you must use a strongly acidic medium like concentrated sulfuric acid.
Q3: Should I protect the amine group with an acetyl group before bromination?
A3: No, not if your target is the 3-bromo isomer. Protecting the amino group by converting it to an acetamide (N-acetyl-2,6-dimethylaniline) moderates its activating effect but maintains its ortho-, para-directing nature.[6][7][8] Bromination of the acetamide would still yield the 4-bromo derivative as the major product.[5] This strategy is effective for achieving selective para-bromination of anilines but is counterproductive for meta-bromination.
Q4: What is the role of a strong acid in directing the bromination to the 3-position?
A4: In a strongly acidic medium (e.g., concentrated H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive effect. This effect overrides the directing influence of the methyl groups, guiding the incoming electrophile (bromine) to the 3-position.[1][2][5]
Q5: Are there alternative brominating agents to molecular bromine (Br₂)?
A5: Yes, N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is often easier and safer to handle than liquid bromine.[6][9][10][11] However, the choice of solvent is critical when using NBS. For instance, using NBS in a non-acidic solvent like DMF often results in high para-selectivity for electron-rich aromatics.[9][10] For this specific synthesis, molecular bromine in a strong acid remains the most direct reported method for achieving meta-substitution.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incorrect Acidity: The reaction medium is not acidic enough to fully protonate the aniline, leading to the formation of the 4-bromo isomer. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Workup: The product may be lost during extraction or neutralization steps. | 1. Verify Acid Strength: Ensure you are using a concentrated strong acid (e.g., 98% H₂SO₄). The aniline must be fully dissolved and protonated before adding the brominating agent.[5] 2. Monitor Reaction: Use TLC or GC-MS to monitor the consumption of the starting material. Extend the reaction time if necessary. 3. Optimize Workup: Carefully neutralize the acidic reaction mixture by pouring it onto crushed ice and then slowly adding a base (e.g., NaOH solution) while cooling. Ensure the pH is adjusted correctly to precipitate the free amine before extraction. |
| Formation of Multiple Products (Mixture of 3- and 4-bromo isomers) | 1. Insufficient Protonation: As above, if the medium is not sufficiently acidic, a portion of the aniline will react in its unprotonated, para-directing form.[1][2] 2. Rate of Bromine Addition: Adding bromine too quickly can cause localized temperature increases and side reactions. | 1. Increase Acid Concentration/Volume: Use concentrated sulfuric or perchloric acid as the reaction medium.[5][12] 2. Control Reagent Addition: Add the bromine solution dropwise at a controlled temperature (e.g., 0-5 °C) to maintain control over the reaction exotherm.[6] |
| Reaction Mixture is Dark Brown or Tar-like | 1. Oxidation: Anilines are susceptible to oxidation, especially in the presence of bromine and strong acids.[7] 2. Over-bromination: Although less common in a deactivated ring, some polybromination may occur. | 1. Maintain Low Temperature: Keep the reaction temperature low throughout the bromine addition. 2. Use Purified Reagents: Ensure the starting 2,6-dimethylaniline is pure and colorless.[7] 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation.[7] |
| Difficulty Purifying the Final Product | 1. Similar Polarity of Isomers: The 3-bromo and 4-bromo isomers have very similar polarities, making separation by standard column chromatography challenging.[13] 2. Residual Acid: Incomplete neutralization during workup can leave the product as a salt, affecting its solubility and chromatographic behavior. | 1. Optimize Chromatography: Use a long column with a high-resolution silica gel. Screen various solvent systems with TLC to find an eluent that provides the best possible separation (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures). A shallow gradient elution may be necessary.[13] 2. Recrystallization: Attempt fractional recrystallization from a suitable solvent like petroleum ether or hexane.[14][15] 3. Thorough Neutralization: During workup, ensure the aqueous phase is basic (pH > 10) before extracting the product. Wash the organic layer with brine to remove residual salts. |
Visualizing the Synthetic Pathway & Troubleshooting
The following diagrams illustrate the key decision points in optimizing the synthesis.
Caption: Influence of acid conditions on regioselectivity.
Caption: Troubleshooting workflow for synthesis optimization.
Optimized Experimental Protocol
This protocol is synthesized from literature procedures describing the bromination of substituted anilines in strongly acidic media.[1][2][5]
Objective: To synthesize this compound by favoring meta-substitution.
Materials:
-
2,6-Dimethylaniline (98%+)
-
Concentrated Sulfuric Acid (98%)
-
Molecular Bromine (Br₂)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution, 10 M
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylaniline (1.0 eq). Cool the flask in an ice-salt bath to -5 °C.
-
Protonation: Slowly and carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of aniline) to the flask with vigorous stirring, ensuring the temperature does not rise above 10 °C. Stir the resulting solution for 15-20 minutes at 0 °C until the anilinium salt is fully formed and dissolved.
-
Bromine Addition: Prepare a solution of molecular bromine (1.0 eq) in a small amount of dichloromethane or concentrated sulfuric acid. Add this solution dropwise to the stirred anilinium salt solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (taking a small aliquot, quenching it in base, extracting with ethyl acetate, and spotting on a TLC plate).
-
Workup and Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with stirring. This will precipitate the product as the hydrobromide salt.
-
Neutralization: Cool the aqueous mixture in an ice bath and slowly neutralize it by adding 10 M NaOH solution until the pH is strongly basic (pH > 10). The free amine product will precipitate or separate as an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an optimized eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.
References
- 1. prepchem.com [prepchem.com]
- 2. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. Kinetics of the bromination of some aromatic amines in aqueous perchloric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-2,6-dimethylaniline
Welcome to the technical support center for the synthesis of 3-Bromo-2,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, with a focus on improving yield and purity. Here, we address common issues encountered during the bromination of 2,6-dimethylaniline and provide practical, field-tested solutions grounded in established chemical principles.
Overview of Synthesis Strategies
The synthesis of this compound primarily involves the electrophilic aromatic substitution of 2,6-dimethylaniline. The key challenge lies in controlling the regioselectivity of the bromination to favor substitution at the C3 position over the more electronically favored C4 position. The directing effects of the amino group (ortho-, para-directing) and the two methyl groups (ortho-, para-directing) create a complex system where the C4 position is highly activated. However, by manipulating the reaction conditions, we can influence the isomeric ratio.
A common approach involves the bromination of 2,6-dimethylaniline using a brominating agent in a strongly acidic medium. The protonation of the amino group to form an anilinium ion deactivates the ring and alters the directing effects, making the meta-position (C3) more accessible to electrophilic attack.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Low Yield of this compound and Predominance of the 4-Bromo Isomer
Question: My reaction is yielding very little of the desired this compound, with the major product being 4-Bromo-2,6-dimethylaniline. How can I improve the regioselectivity for the 3-position?
Answer: This is the most common challenge in this synthesis. The formation of the 4-bromo isomer is kinetically and thermodynamically favored due to the strong ortho-, para-directing effect of the amino group. To favor the 3-bromo isomer, you must modulate the electronic properties of the starting material and the reaction environment.
Troubleshooting Steps:
-
Acidic Medium is Crucial: The bromination of 2,6-dimethylaniline in a non-acidic or weakly acidic medium, such as acetic acid, will predominantly yield the 4-bromo isomer.[1] In a strongly acidic medium, like concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH3+). This group is deactivating and meta-directing, which favors the formation of the 3-bromo product.[2][3]
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) in concentrated sulfuric acid is often a more effective and selective reagent for brominating deactivated aromatic rings.[4][5][6]
-
Temperature Control: Higher temperatures can sometimes lead to a loss of selectivity and the formation of undesired byproducts.[7] It is advisable to conduct the reaction at a controlled, lower temperature (e.g., 0-5 °C) initially and then allow it to proceed at a slightly elevated temperature if necessary, while monitoring the progress.
-
Order of Addition: Slowly adding the brominating agent to the solution of 2,6-dimethylaniline in concentrated sulfuric acid can help to control the reaction rate and improve selectivity.[7] A rapid addition can lead to localized overheating and side reactions.
dot
Caption: Troubleshooting workflow for improving 3-bromo isomer yield.
FAQ 2: Formation of Di-brominated and Other Impurities
Question: I am observing significant amounts of di-brominated products and other impurities in my reaction mixture, which complicates purification. How can I minimize these side reactions?
Answer: The formation of multiple brominated species and other byproducts is typically a result of over-reaction or non-selective reaction conditions.
Troubleshooting Steps:
-
Stoichiometry of the Brominating Agent: Ensure you are using a controlled amount of the brominating agent (ideally, a slight excess, e.g., 1.05-1.1 equivalents). Using a large excess will inevitably lead to di- and poly-bromination.
-
Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent further bromination of the product.
-
Purity of Starting Materials: Impurities in the 2,6-dimethylaniline can lead to unexpected side products.[7] Ensure the purity of your starting material before commencing the reaction.
dot
Caption: Workflow for minimizing byproduct formation.
FAQ 3: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate and purify the this compound from the reaction mixture. What is an effective work-up and purification procedure?
Answer: The work-up procedure is critical for obtaining a pure product. The highly acidic reaction mixture needs to be carefully neutralized, and the product extracted efficiently.
Recommended Work-up and Purification Protocol:
-
Quenching: After the reaction is complete, carefully pour the acidic mixture onto crushed ice. This will help to dissipate the heat generated during neutralization.
-
Neutralization: Slowly and carefully basify the aqueous mixture with a suitable base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, while keeping the mixture cool in an ice bath. The product will precipitate out or can be extracted.
-
Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 3-bromo and 4-bromo isomers, as well as any other impurities. Recrystallization can also be an effective final purification step.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the 3-bromo isomer.
Materials:
-
2,6-Dimethylaniline
-
Concentrated Sulfuric Acid (98%)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Crushed Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylaniline (1.0 eq.).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (3-5 volumes) to the stirred aniline, maintaining the temperature below 10 °C.
-
Once the addition is complete, stir the mixture at 0-5 °C for 15-20 minutes to ensure complete salt formation.
-
In a separate beaker, dissolve N-bromosuccinimide (1.05 eq.) in a small amount of concentrated sulfuric acid.
-
Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice.
-
Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Standard Condition (Favors 4-Bromo) | Optimized Condition (Favors 3-Bromo) | Rationale for Optimization |
| Solvent/Medium | Acetic Acid | Concentrated Sulfuric Acid | Protonation of the amino group to form a meta-directing anilinium ion.[1][2] |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is often more selective for deactivated rings.[4][5][6] |
| Temperature | Room Temperature | 0-5 °C (initial), then RT | Better control over the reaction rate and selectivity.[7] |
| Rate of Addition | Rapid | Slow, Dropwise | Prevents localized overheating and side reactions.[7] |
References
- 1. prepchem.com [prepchem.com]
- 2. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. benchchem.com [benchchem.com]
storage and handling recommendations for 3-Bromo-2,6-dimethylaniline
Technical Support Center: 3-Bromo-2,6-dimethylaniline
Welcome to the technical support guide for this compound (CAS No. 53874-26-3). This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the storage, handling, and troubleshooting of this reagent. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by combining established safety protocols with practical, experience-driven insights.
Quick Reference Data
This table summarizes the essential physical and safety information for this compound.
| Property | Value | Source(s) |
| CAS Number | 53874-26-3 | [1][2] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 52 - 54 °C (126 - 129 °F) | [4] |
| Boiling Point | 264 °C (507 °F) | [4] |
| Purity | Typically ≥95-98% | [1][3] |
| Key Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation. | [4][5][6] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [5][6][7] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the use of this compound in your experiments.
Question: My previously white/off-white solid has developed a yellowish or brownish tint. What caused this, and is it still viable for my synthesis?
Answer: This discoloration is a common observation with aniline derivatives. The primary cause is gradual oxidation upon exposure to air and/or light. Anilines are electron-rich aromatic compounds, making the amino group susceptible to oxidation, which can lead to the formation of colored impurities.
-
Causality: The nitrogen lone pair in the aniline moiety can be oxidized, leading to complex colored polymeric byproducts. This process can be accelerated by exposure to UV light and oxygen.
-
Recommendation: For non-critical applications, the material may still be usable, but for sensitive reactions (like catalysis or multi-step synthesis where purity is paramount), the presence of these impurities could interfere with your reaction, lower yields, or complicate purification.
-
Validation Protocol: We recommend running a small-scale test reaction to validate its efficacy. Additionally, you can re-purify the material through recrystallization or a short silica plug if necessary. To prevent this, always store the compound under an inert atmosphere (like Argon or Nitrogen) and in a dark or amber vial.[2]
Question: I am observing poor solubility of the compound in my reaction solvent, contrary to literature expectations. What could be the issue?
Answer: Assuming the correct solvent is being used, poor solubility can often be traced back to two main factors: incorrect storage temperature or moisture absorption.
-
Causality: While many suppliers ship this reagent at ambient temperature, some recommend refrigerated storage (4°C) for long-term stability.[1] If the compound is not allowed to fully equilibrate to room temperature before opening, moisture from the air can condense on the solid. This can lead to the formation of hydrates or clumps that are less soluble.
-
Troubleshooting Steps:
-
Ensure the container is tightly sealed and allow it to warm to ambient laboratory temperature for at least 30-60 minutes before opening.
-
If moisture contamination is suspected, you can dry the material in a vacuum oven at a temperature safely below its melting point (e.g., 35-40°C) before use.
-
Always handle the solid in a dry environment, minimizing its exposure to atmospheric moisture.
-
Question: My reaction yield is lower than expected, and I suspect the reagent is the cause. How can I verify its purity?
Answer: Verifying the purity of a starting material is a critical self-validating step in any synthetic workflow.
-
Recommended Purity Analysis:
-
NMR Spectroscopy (¹H NMR): This is the most direct method. Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. Look for the characteristic aromatic and methyl peaks and check for the presence of unexpected signals that would indicate impurities.
-
Melting Point Analysis: A broad or depressed melting point compared to the literature value (52-54°C) is a classic indicator of impurity.[4]
-
-
Preventative Action: To maintain high purity, procure the reagent from a reputable supplier and adhere strictly to the recommended storage conditions, particularly the use of an inert atmosphere and protection from light.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the definitive long-term storage conditions for this compound?
There can be conflicting information depending on the supplier.[1][2][3] For optimal long-term stability and to prevent the oxidation and discoloration discussed above, we recommend the following harmonized conditions: Store the compound at room temperature or refrigerated (2-8°C) in a tightly sealed, opaque (amber) container under a dry, inert atmosphere (e.g., Argon or Nitrogen) .[1][2] Always refer to the product-specific label for the manufacturer's recommendation.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Given its hazard profile, comprehensive PPE is required.[6]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Lab Coat: A standard lab coat is required to prevent skin contact.[5]
-
Respiratory Protection: If you are handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH/MSHA-approved respirator is necessary.[8]
Q3: How should I properly dispose of waste containing this compound?
All waste material must be treated as hazardous waste.
-
Collect waste in its original container or a clearly labeled, sealed container.
-
Do not mix it with other waste streams.
-
Disposal must be handled through an approved and licensed waste disposal company, following all local, state, and federal regulations.[5][9]
Q4: What materials or chemical classes should this compound be kept away from?
Avoid contact with strong oxidizing agents and strong acids.[6][7] Reactions with these can be violent or exothermic and may produce hazardous byproducts. Store it in a dedicated location away from these incompatible materials.
Experimental Protocol: Receiving and Storing a New Shipment
This protocol ensures the maximum shelf-life and integrity of your this compound from the moment it arrives.
-
Inspect Packaging: Upon receipt, check that the container is undamaged and the seal is intact.
-
Log Information: Record the date of receipt, lot number, and manufacturer on the container and in your lab inventory.
-
Equilibrate Temperature (If Shipped Cold): If the material was shipped cold, place the unopened container in a desiccator at room temperature for at least one hour to prevent moisture condensation.
-
Inert Atmosphere Backfill: Move the container into a chemical fume hood or glovebox.
-
Open and Purge: Briefly open the container and immediately flush the headspace with a gentle stream of dry nitrogen or argon for 10-15 seconds.
-
Seal Securely: Tightly close the primary container lid. For added protection, wrap the lid junction with Parafilm®.
-
Select Storage Location: Place the sealed container in a dark, dry, and well-ventilated location designated for toxic solids, away from incompatible materials.[5][8] Follow the temperature guidance on the product label (refrigerated or room temperature).
Workflow Visualization: Spill Response Decision Tree
The following diagram outlines the critical decision-making process for safely managing a spill of this compound.
Caption: Decision tree for handling a this compound spill.
References
- 1. chemscene.com [chemscene.com]
- 2. 53874-26-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 53874-26-3|this compound| Ambeed [ambeed.com]
Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up of 3-Bromo-2,6-dimethylaniline Production
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-2,6-dimethylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the production of this key chemical intermediate. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to ensure the success of your scale-up campaigns.
I. Foundational Principles: Understanding the Bromination of 2,6-Dimethylaniline
The synthesis of this compound typically involves the electrophilic bromination of 2,6-dimethylaniline. The regioselectivity of this reaction is highly dependent on the reaction conditions. While bromination in the presence of glacial acetic acid predominantly yields the 4-bromo isomer, conducting the reaction in a strongly acidic medium favors the formation of this compound[1][2]. This is a critical mechanistic point to grasp for successful synthesis.
The amino group of the aniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. However, under strongly acidic conditions, the amino group is protonated to form an anilinium ion. This protonated form is a deactivating group and a meta-director, which shifts the position of bromination from the para-position to the meta-position, yielding the desired 3-bromo isomer.
II. Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific problems that may arise during the scale-up of this compound production in a question-and-answer format.
A. Reaction Selectivity and By-product Formation
Question 1: We are observing significant formation of the 4-bromo-2,6-dimethylaniline isomer and di-brominated species in our pilot batch. How can we improve the selectivity for the 3-bromo isomer?
Answer: This is a common challenge when scaling up the bromination of 2,6-dimethylaniline. The formation of the 4-bromo isomer and di-bromo impurities, such as 3,5-dibromo-2,6-dimethylaniline, is often due to suboptimal reaction conditions that do not sufficiently favor the meta-directing effect of the protonated amine.
Causality: The key is to maintain a strongly acidic environment to ensure the aniline is predominantly in its protonated form. Inadequate acidity or localized "hot spots" of lower acidity can lead to the formation of the para-isomer. Over-bromination occurs when the reaction is not carefully controlled, leading to a second bromination on the activated ring.
Troubleshooting Protocol:
-
Acid Concentration: Ensure that a sufficient excess of a strong acid, such as hydrochloric acid or sulfuric acid, is used. The pH of the reaction mixture should be consistently low (pH < 2) throughout the reaction[3].
-
Order of Addition: A slow, controlled addition of the brominating agent (e.g., liquid bromine or a solution of bromine in an appropriate solvent) to the acidic solution of 2,6-dimethylaniline is crucial. This helps to maintain a low concentration of free bromine in the reaction mixture at any given time, minimizing over-bromination.
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C. Exothermic reactions can lead to a loss of selectivity. Proper cooling and agitation are critical during scale-up to ensure uniform temperature distribution.
-
Monitoring: Utilize in-process controls such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of by-products.
Question 2: We are seeing an increase in colored impurities in our scaled-up batches. What is the likely cause and how can we mitigate this?
Answer: The formation of colored impurities in bromination reactions is often attributed to the formation of oxidation by-products or polymeric materials.
Causality: Aniline derivatives can be susceptible to oxidation, especially in the presence of bromine, which is a strong oxidizing agent. Elevated temperatures or prolonged reaction times can exacerbate this issue.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Temperature Management: Strict temperature control is paramount. Ensure your reactor's cooling system can handle the exotherm of the reaction at a larger scale.
-
Quenching: Once the reaction is complete, quench the excess bromine promptly with a reducing agent like sodium bisulfite or sodium thiosulfate solution. This will prevent further side reactions.
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities in the solvent can sometimes contribute to color formation.
B. Product Isolation and Purification
Question 3: During work-up, we are struggling with the isolation of the product. The crude material is an oil that is difficult to handle and purify. How can we improve the isolation process?
Answer: The physical form of the crude product can be influenced by residual solvents, impurities, and the pH of the aqueous phase during extraction.
Causality: this compound, like many anilines, can form salts. If the pH during the neutralization step is not carefully controlled, you may have a mixture of the free base and its salt, leading to an oily or gummy consistency. Impurities can also act as eutectic melting point depressants.
Troubleshooting Protocol:
-
Controlled Neutralization: After quenching the reaction, carefully neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) while maintaining a low temperature. Adjust the pH to be distinctly basic (pH > 10) to ensure the complete conversion of the aniline salt to the free base.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic extracts with brine to remove excess water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and carefully remove the solvent under reduced pressure. Avoid excessive heat during solvent removal, as this can lead to product degradation.
Question 4: Our final product purity is consistently below 98% after recrystallization, and we are having trouble removing a persistent impurity. What purification strategies can we employ?
Answer: Achieving high purity on a large scale often requires optimization of the purification method. A persistent impurity may co-crystallize with the product or have very similar solubility properties.
Causality: The impurity is likely an isomer (e.g., 4-bromo-2,6-dimethylaniline) or a di-brominated species, which have similar polarities and molecular weights to the desired product, making separation by simple recrystallization challenging.
Troubleshooting Protocol:
-
Solvent Screening for Recrystallization: Conduct a systematic solvent screening to find a solvent or solvent system that provides a significant difference in solubility between the product and the impurity at different temperatures. Consider mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).
-
Column Chromatography: While challenging on a large scale, flash column chromatography can be an effective method for removing stubborn impurities. Optimization of the stationary phase and eluent system on a smaller scale is necessary before scaling up.
-
Distillation: Due to the thermal instability of bromoanilines, distillation should be approached with caution[2]. If feasible, vacuum distillation at the lowest possible temperature might be an option for purification. A thorough thermal stability study of the product is recommended before attempting distillation on a large scale.
-
Derivative Formation: In some cases, it may be beneficial to form a derivative of the crude product (e.g., an acetamide), purify the derivative by recrystallization, and then hydrolyze it back to the pure amine. This is a multi-step process but can be very effective for removing challenging impurities.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with bromine on a large scale?
A1: Bromine is a highly corrosive and toxic substance. When handling it on a large scale, it is imperative to:
-
Work in a well-ventilated area, preferably in a fume hood or a contained system.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a respirator with an acid gas/halogen cartridge.
-
Have a bromine spill kit readily available, which should include a neutralizing agent like sodium thiosulfate.
-
Be aware of the potential for a vigorous reaction with certain organic materials.
Q2: How can we accurately determine the isomeric ratio of 3-bromo to 4-bromo-2,6-dimethylaniline in our crude product?
A2: The most reliable methods for determining the isomeric ratio are:
-
Gas Chromatography (GC): A GC with a suitable column can effectively separate the isomers and provide a quantitative analysis of their relative amounts.
-
High-Performance Liquid Chromatography (HPLC): An HPLC with a C18 or other suitable column and an appropriate mobile phase can also be used for separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to distinguish between the isomers based on the different chemical shifts and splitting patterns of the aromatic protons. Integration of the respective signals can provide a quantitative ratio.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[4]. It is also advisable to store it under an inert atmosphere to prevent degradation over time.
Q4: Can N-bromosuccinimide (NBS) be used as an alternative brominating agent for this reaction?
A4: Yes, N-bromosuccinimide (NBS) can be a milder and safer alternative to liquid bromine for bromination reactions[5][6]. It can be particularly advantageous for improving selectivity and reducing the formation of by-products. The reaction conditions, such as the choice of solvent and catalyst, would need to be optimized for the use of NBS.
IV. Visualizing the Process
Workflow for Troubleshooting Low Selectivity
Caption: Troubleshooting workflow for low selectivity.
Purification Strategy Decision Tree
References
- 1. prepchem.com [prepchem.com]
- 2. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 53874-26-3|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]
- 6. 2,6-Dibromo-3,4,5-trimethylaniline|CAS 68818-73-5 [benchchem.com]
side reactions to avoid during the synthesis of 3-Bromo-2,6-dimethylaniline
Welcome to the technical support guide for the synthesis of 3-Bromo-2,6-dimethylaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this specific aromatic bromination. The inherent challenge in this synthesis lies in achieving high regioselectivity for the 3-position while avoiding common side reactions. This guide provides in-depth, experience-based answers and troubleshooting strategies to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the selective synthesis of this compound so challenging?
The primary difficulty arises from the powerful activating and ortho-, para-directing nature of the amino (-NH₂) group in electrophilic aromatic substitution.[1][2] The lone pair of electrons on the nitrogen atom strongly donates into the benzene ring, significantly increasing electron density at the ortho- and para-positions. In the case of 2,6-dimethylaniline, the two ortho-positions (relative to the amino group) are blocked by methyl groups. This leaves the para-position (position 4) as the most electronically favored site for electrophilic attack. Furthermore, the high reactivity of the aniline ring makes it susceptible to over-bromination, leading to di- and tri-brominated products.[2][3] Directing the bromine to the sterically hindered and less electronically favored meta-position (position 3) requires specific strategies to modulate the directing effects of the substituents.
Q2: What are the primary side products I should expect, and how do they form?
The main side products are typically the 4-bromo and 3,5-dibromo derivatives.
-
4-Bromo-2,6-dimethylaniline: This is the kinetically favored product. The strong ortho-, para-directing effect of the amine group makes the 4-position the most nucleophilic site on the ring.[4] Bromination in neutral or weakly acidic media, such as glacial acetic acid, predominantly yields this isomer.[4][5]
-
3,5-Dibromo-2,6-dimethylaniline: This arises from the high reactivity of the aniline ring. Once the first bromine is added (either at the 3- or 4-position), the ring is still activated enough to react with a second equivalent of the brominating agent, especially if reaction conditions are not strictly controlled.
Q3: Is it possible to achieve 3-bromo selectivity without using a protecting group?
Yes, it is possible, primarily by manipulating the reaction medium's acidity. Performing the bromination in a strongly acidic medium, such as concentrated sulfuric acid or with an excess of hydrobromic acid, can favor the formation of the 3-bromo isomer.[4][5][6]
The Causality: In a highly acidic environment, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. This effect overrides the directing influence of the methyl groups, guiding the incoming electrophile (Br⁺) to the meta-position (position 3).[6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield & Significant Formation of 4-Bromo Isomer
-
Symptom: Your reaction yields a mixture of products, with the major component identified as 4-Bromo-2,6-dimethylaniline by NMR or GC-MS analysis.
-
Root Cause: The reaction conditions are favoring the electronically preferred para-substitution. This typically happens when the reaction medium is not acidic enough to fully protonate the aniline.
-
Solution:
-
Increase Acidity: The most reliable method is to perform the reaction in a strong acid. Using concentrated sulfuric acid as the solvent is a common approach.[6] Alternatively, forming the hydrochloride or hydrobromide salt of the 2,6-dimethylaniline in situ before adding the brominating agent can achieve the same effect.[5][7] This ensures the amino group is protonated, deactivating the para-position and directing the substitution to the 3-position.
-
Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to improve selectivity and minimize side reactions.[7]
-
Problem 2: Significant Amounts of Dibrominated Product Detected
-
Symptom: Mass spectrometry or NMR analysis shows a significant peak corresponding to the mass of C₈H₉Br₂N, likely 3,5-Dibromo-2,6-dimethylaniline.
-
Root Cause: The aniline ring, even after mono-bromination, remains activated and reacts further. This is exacerbated by using an excess of the brominating agent, slow reaction monitoring, or elevated temperatures.
-
Solution:
-
Stoichiometric Control: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent. Avoid large excesses.[8]
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over an extended period while maintaining a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.[7]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Problem 3: Reaction Mixture Darkens, Indicating Oxidation
-
Symptom: The reaction mixture turns dark brown or black.
-
Root Cause: Aniline and its derivatives are susceptible to oxidation, especially by strong electrophilic reagents like bromine, which can act as an oxidizing agent.[8] This leads to the formation of polymeric, tar-like byproducts, reducing the yield and complicating purification.
-
Solution:
-
Use a Milder Brominating Agent: Consider replacing elemental bromine (Br₂) with a less aggressive reagent like N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of Br⁺, which can minimize oxidation.
-
Deoxygenate the System: Before starting the reaction, purging the reaction vessel with an inert gas like nitrogen or argon can help remove oxygen, which can contribute to oxidative side reactions.
-
Protonation: Working in a strong acid medium to form the anilinium salt not only directs the substitution but also makes the ring less susceptible to oxidation.
-
Experimental Protocols & Data
Table 1: Comparison of Bromination Conditions and Outcomes
| Method | Brominating Agent | Solvent/Acid | Typical Temp. | Major Product | Key Side Product(s) | Reference |
| Method A | Br₂ | Glacial Acetic Acid | Room Temp. | 4-Bromo-2,6-dimethylaniline | 3-Bromo, Dibromo | [4][5] |
| Method B | Br₂ | Conc. H₂SO₄ | 0-10 °C | This compound | 4-Bromo, Sulfonated | [6] |
| Method C | Br₂ | Dichloroethane (with HCl) | 0 °C | This compound | 4-Bromo | [5] |
Protocol: Selective Synthesis of this compound via Anilinium Salt (Method C)
This protocol is designed to maximize the yield of the desired 3-bromo isomer by controlling the directing group effect.
Step-by-Step Methodology:
-
Salt Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, suspend 2,6-dimethylaniline (1.0 eq) in a suitable solvent like 1,2-dichloroethane.
-
Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) or bubble HCl gas through the mixture until the aniline is fully converted to its hydrochloride salt. This can be monitored by the disappearance of the aniline spot on a TLC plate.
-
Bromination: Prepare a solution of bromine (1.05 eq) in the same solvent. Add this solution dropwise to the stirred suspension of the anilinium salt, ensuring the temperature is maintained at 0-5 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours after the bromine addition is finished.
-
Work-up: Once the starting material is consumed, quench the reaction by pouring it into a cold, aqueous solution of a reducing agent like sodium bisulfite to destroy any excess bromine.
-
Neutralization & Extraction: Carefully basify the aqueous mixture with a base (e.g., saturated sodium bicarbonate or dilute NaOH) to a pH > 10 to deprotonate the anilinium salt and liberate the free amine product. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing the Reaction Pathways
The diagrams below illustrate the key decision-making processes and reaction mechanisms discussed.
Caption: Control of regioselectivity by reaction medium acidity.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 2. testbook.com [testbook.com]
- 3. Khan Academy [khanacademy.org]
- 4. prepchem.com [prepchem.com]
- 5. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Failed Reactions Involving 3-Bromo-2,6-dimethylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for chemical reactions involving 3-Bromo-2,6-dimethylaniline (CAS: 53874-26-3). The unique structure of this compound, characterized by significant steric hindrance around the amine functional group, presents specific challenges in synthesis. This document is designed in a flexible question-and-answer format to directly address common failures and provide scientifically grounded solutions.
The Core Challenge: Understanding Steric Hindrance
The primary obstacle in reactions with this compound is the severe steric shielding of the amino group by the two ortho-methyl substituents. This steric bulk dramatically reduces the nucleophilicity of the nitrogen atom and can impede its access to catalyst metal centers or electrophiles, leading to sluggish or failed reactions.[1][2] Understanding this fundamental principle is the first step in troubleshooting.
Caption: Steric hindrance from ortho-methyl groups shields the amine.
Frequently Asked Questions (FAQs) & Troubleshooting
General Reaction Failures
Q1: My reaction involving this compound is not proceeding. What are the first things to check?
When a reaction fails, a systematic diagnosis is key. Start with the most fundamental parameters before assuming a complex mechanistic issue.
Caption: A logical workflow to diagnose and solve common reaction issues.
Answer Breakdown:
-
Reagent Purity: Verify the purity of your this compound. The synthesis of this isomer can sometimes produce the 4-bromo-2,6-dimethylaniline regioisomer.[3][4] Confirm identity and purity via NMR, GC-MS, or LC-MS. Ensure all solvents are anhydrous, as water can kill catalysts and facilitate side reactions like protodeboronation in Suzuki couplings.[5]
-
Inert Atmosphere (for Cross-Coupling): Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[6] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.
-
Temperature and Concentration: Due to steric hindrance, these reactions often require higher temperatures (80-120 °C) and longer reaction times to overcome the activation energy barrier. Ensure your reaction is not too dilute, as this can slow down bimolecular reactions.
-
Solubility: this compound is generally soluble in common organic solvents like chloroform, methanol, toluene, and dioxane.[7] If your coupling partner has poor solubility, this can be a major issue. Consider solvent systems known to improve the solubility of challenging substrates, such as dioxane/water mixtures or DMF, but be aware that these can also influence reaction outcomes.[8]
Buchwald-Hartwig Amination Failures
Q2: I am trying to use this compound as the amine partner in a Buchwald-Hartwig amination and seeing no product. Why?
This is an exceptionally challenging transformation. The steric bulk of the two ortho-methyl groups severely hinders the coordination of the nitrogen to the palladium center and subsequent reductive elimination, which are key steps in the catalytic cycle.[1][9][10] Standard catalyst systems will almost certainly fail.
Solution:
-
Employ Specialized Ligands: Success hinges on using ligands designed for sterically demanding substrates. These ligands are typically bulky and electron-rich, which promotes the crucial reductive elimination step.[9][11]
-
Use Strong, Non-Nucleophilic Bases: A strong base is required to deprotonate the hindered aniline. Sodium tert-butoxide (NaOtBu) is a common choice, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[12]
-
Higher Temperatures: Expect to use temperatures in the range of 100-120 °C.
| Catalyst System Component | Recommended for Hindered Anilines | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective Pd(0) or Pd(II) precursors.[12] |
| Ligand Class | Biaryl Monophosphines | Bulky, electron-rich ligands that accelerate key catalytic steps. |
| Specific Ligands | XPhos, SPhos, RuPhos, BrettPhos | Proven to be effective for coupling hindered primary amines.[9] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required.[11][12] |
Suzuki-Miyaura Coupling Failures
Q3: My Suzuki coupling using the C-Br bond of this compound is failing. Could the aniline group be the problem?
Yes. Even though the amine is not the primary reacting group, it can still cause problems in two ways:
-
Catalyst Inhibition: The lone pair on the aniline nitrogen can coordinate to the palladium center. While this aniline is a weak ligand due to sterics, this coordination can still occupy a site on the catalyst, potentially slowing or halting the catalytic cycle.[11][13]
-
Altering Basicity: The aniline is a weak base and can react with other components or influence the overall pH of the reaction mixture, which can be critical for the transmetalation step.
Solution:
-
Standard Suzuki Troubleshooting: First, exhaust all standard troubleshooting options: ensure anhydrous/anaerobic conditions, check boronic acid/ester quality, and screen bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (Dioxane, Toluene, THF).[5][6]
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[14] These can accelerate the oxidative addition and reductive elimination steps, potentially outcompeting any catalyst inhibition.
-
Consider Amine Protection: As a last resort, protecting the amine can prevent it from interfering. A simple acetylation (using acetic anhydride) or Boc protection (using Boc anhydride) can be performed. This adds two steps to your synthesis (protection and deprotection) but can be a robust solution for a persistently failing reaction.
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized. It assumes the use of a biarylphosphine ligand and an air-sensitive setup.
Materials:
-
This compound (1.0 equiv)
-
Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground and dried, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or reaction vial with septum
-
Magnetic stirrer and stir bar
Procedure:
-
Vessel Preparation: Flame-dry or oven-dry a Schlenk flask containing a stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Add Solids: Under a positive pressure of inert gas, add this compound, the boronic acid, the base, the palladium precursor, and the ligand.
-
Establish Inert Atmosphere: Seal the flask and perform at least three vacuum/backfill cycles with your inert gas to thoroughly remove all oxygen.[5]
-
Add Solvent: Add the anhydrous, degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (start with 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material. These reactions can often take 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Note: The product is an aniline and may streak on silica gel; adding 0.5-1% triethylamine to the eluent can mitigate this.
Protocol 2: Small-Scale Reaction Condition Screening
When facing a difficult coupling, screening multiple conditions in parallel is highly efficient. Use small (e.g., 2 mL) reaction vials with septum caps in a heating block.
-
Stock Solutions: To ensure consistency, prepare stock solutions of your this compound and your coupling partner in the chosen solvent.
-
Array Setup: Arrange and label vials for different conditions. For example, you might test:
-
Ligand Screen: Vials 1-4 with Ligands A, B, C, D (e.g., XPhos, SPhos, RuPhos, DavePhos) but the same base and solvent.
-
Base Screen: Vials 5-7 with Bases X, Y, Z (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) but the same ligand and solvent.
-
-
Dosing: Use a syringe to add the stock solutions to each vial. Add the solid reagents (catalysts, ligands, bases) as pre-weighed portions or from a stock suspension if solubility allows.
-
Execution: Purge all vials with inert gas, seal, and place them in the pre-heated block for the same amount of time.
-
Analysis: After the reaction time, cool the vials. Take a small, identical aliquot from each, dilute, and analyze by LC-MS to compare product formation versus remaining starting material. This will quickly identify the most promising reaction conditions for a larger-scale reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2,6-dimethylaniline and 4-Bromo-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isomeric Scaffolds in Synthetic Chemistry
In the landscape of medicinal chemistry and materials science, substituted anilines are foundational building blocks. Their utility is defined by the nuanced interplay of electronic and steric effects, which dictate their reactivity and ultimately, their suitability for specific applications. This guide provides a detailed comparative analysis of two closely related isomers: 3-Bromo-2,6-dimethylaniline and 4-Bromo-2,6-dimethylaniline. While structurally similar, the positional difference of the bromine atom imparts distinct chemical personalities, influencing their behavior in a range of common synthetic transformations. Understanding these differences is paramount for rational reaction design and the efficient synthesis of complex target molecules.
This guide will delve into the comparative reactivity of these isomers in key reaction classes, including palladium-catalyzed cross-coupling reactions, N-acylation, and electrophilic aromatic substitution. The discussion is grounded in fundamental principles of organic chemistry and supported by available experimental data and established protocols.
Structural and Electronic Properties: A Tale of Two Isomers
The core structure of both molecules features a sterically hindered amino group, flanked by two ortho-methyl groups. This arrangement, a hallmark of 2,6-dimethylaniline derivatives, significantly impacts the accessibility of the nitrogen's lone pair and the planarity of the amino group with respect to the aromatic ring.[1][2] The key differentiator is the position of the bromine atom, which exerts both inductive and resonance effects.
| Property | This compound | 4-Bromo-2,6-dimethylaniline |
| CAS Number | 53874-26-3[3] | 24596-19-8[4] |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol | 200.08 g/mol |
| Appearance | Not specified in readily available literature | Light yellow to brown powder/crystal[5] |
| Predicted pKa | Not readily available | 3.60 ± 0.10[4] |
| ¹H NMR (CDCl₃, ppm) | Not readily available in literature | 7.04 (s, 2H, Ar-H), 3.53 (br s, 2H, NH₂), 2.12 (s, 6H, CH₃)[6] |
| ¹³C NMR (CDCl₃, ppm) | Not readily available in literature | Not readily available in literature |
Reactivity at the Nitrogen Center: Basicity and N-Acylation
The reactivity of the amino group is profoundly influenced by the steric hindrance imposed by the two ortho-methyl groups, a phenomenon known as the "ortho effect".[1][7] This steric congestion physically impedes the approach of electrophiles and protons to the nitrogen's lone pair.
Basicity
The basicity of anilines is a measure of the availability of the nitrogen's lone pair to accept a proton. In both isomers, the two ortho-methyl groups cause steric hindrance to protonation and destabilize the resulting anilinium ion by preventing optimal solvation.[8] This makes both compounds weaker bases than aniline.
The electronic effect of the bromine atom further modulates basicity. Bromine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through resonance (+M).
-
In 4-Bromo-2,6-dimethylaniline , the bromine is para to the amino group. In this position, both the -I and +M effects are operative. However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the ring and a decrease in the basicity of the amino group compared to 2,6-dimethylaniline.
-
In This compound , the bromine is meta to the amino group. From this position, the electron-withdrawing inductive effect is still significant, while the resonance effect is negligible at the amino position. Consequently, the bromine atom in the 3-position also reduces the basicity of the aniline.
N-Acylation
N-acylation is a common transformation for anilines, but it is significantly retarded in sterically hindered systems like 2,6-disubstituted anilines.[9] The ortho-methyl groups in both isomers create a formidable barrier to the approach of acylating agents.
Theoretically, the electronic differences between the two isomers might lead to subtle differences in acylation rates. The para-bromo substituent in the 4-bromo isomer slightly reduces the nucleophilicity of the nitrogen compared to the meta-bromo substituent in the 3-bromo isomer, where the electron-withdrawing effect on the nitrogen is less pronounced. However, the overwhelming steric hindrance is likely the dominant factor, making both isomers challenging substrates for N-acylation.
To achieve successful N-acylation, forcing conditions or specialized protocols are often necessary.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
The carbon-bromine bond in both isomers is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The electronic environment of the C-Br bond is the primary determinant of their relative reactivity in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[10][11][12] The first step in the catalytic cycle is the oxidative addition of the aryl bromide to a Pd(0) complex. This step is generally favored by electron-withdrawing groups on the aromatic ring, which make the carbon of the C-Br bond more electrophilic.
-
In 4-Bromo-2,6-dimethylaniline , the bromine is para to the strongly electron-donating amino group. The resonance donation from the amino group increases the electron density at the para position, making the C-Br bond stronger and less susceptible to oxidative addition.
-
In This compound , the bromine is meta to the amino group. The electron-donating resonance effect of the amino group does not extend to the meta position. Therefore, the C-Br bond in the 3-bromo isomer is more electron-deficient compared to the 4-bromo isomer.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[13][14][15] Similar to the Suzuki coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium catalyst.
Based on the same electronic arguments as for the Suzuki coupling, This compound is expected to be more reactive than 4-Bromo-2,6-dimethylaniline in Buchwald-Hartwig amination reactions. The less electron-rich C-Br bond in the 3-bromo isomer should undergo oxidative addition more readily.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on aniline and its derivatives is a complex process, often complicated by the high reactivity of the ring and potential side reactions.[16][17] The amino group is a powerful activating, ortho-, para-director. The two methyl groups also provide some activation and ortho-, para-directing influence. The bromine atom is a deactivating but ortho-, para-directing substituent.
Reactivity
The overall reactivity towards electrophiles is governed by the net electronic effect of all substituents. The strongly activating amino group dominates, making both isomers highly susceptible to electrophilic attack. However, the deactivating inductive effect of the bromine will slightly reduce the reactivity of both isomers compared to 2,6-dimethylaniline.
Regioselectivity
-
In 4-Bromo-2,6-dimethylaniline , the positions ortho to the amino group (positions 3 and 5) are the most activated. The bromine at position 4 and the methyl groups at 2 and 6 will direct incoming electrophiles to these same positions. Therefore, electrophilic substitution is expected to occur exclusively at positions 3 and 5.
-
In This compound , the situation is more complex.
-
The amino group directs to positions 4 and 6.
-
The methyl group at position 2 directs to positions 3 (already substituted) and 5.
-
The methyl group at position 6 directs to positions 5 and 1 (already substituted).
-
The bromine at position 3 directs to positions 2 (already substituted), 4 and 6.
Combining these directing effects, positions 4, 5, and 6 are all potential sites of substitution. However, position 5 is sterically hindered by the adjacent methyl group at position 6. Positions 4 and 6 are both ortho to the activating amino group. Therefore, a mixture of products substituted at positions 4 and 6 is likely, with the potential for some substitution at position 5.
-
Experimental Protocols
The following are generalized protocols that can serve as a starting point for reactions with 3- and 4-bromo-2,6-dimethylaniline. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is crucial for achieving high yields.
Protocol 1: Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
Caption: A general experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
While this compound and 4-Bromo-2,6-dimethylaniline are structurally similar isomers, the position of the bromine atom significantly influences their reactivity. A summary of the key differences is presented below:
-
Reactivity in Pd-catalyzed Cross-Coupling: this compound is predicted to be the more reactive substrate in both Suzuki-Miyaura and Buchwald-Hartwig reactions due to the less electron-donating environment around the C-Br bond, facilitating oxidative addition.
-
Regioselectivity in Electrophilic Aromatic Substitution: 4-Bromo-2,6-dimethylaniline is expected to provide a higher degree of regioselectivity, primarily yielding substitution at the 3 and 5 positions. This compound is likely to give a mixture of isomers.
-
Reactivity of the Amino Group: Both isomers exhibit significantly reduced basicity and nucleophilicity due to the pronounced steric hindrance from the ortho-methyl groups, making them challenging substrates for reactions like N-acylation.
This comparative analysis provides a predictive framework for researchers to select the appropriate isomer and reaction conditions to achieve their synthetic goals. While direct experimental comparisons are lacking in the literature, the principles outlined in this guide offer a solid foundation for navigating the chemistry of these valuable building blocks.
References
- 1. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 53874-26-3|this compound| Ambeed [ambeed.com]
- 4. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-Bromo-2,6-dimethylaniline(24596-19-8) 13C NMR [m.chemicalbook.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 3-Bromo-2,6-dimethylaniline
In the landscape of pharmaceutical and agrochemical development, the structural integrity of key intermediates is paramount. 3-Bromo-2,6-dimethylaniline, a versatile building block, is no exception.[1] Its synthesis, while seemingly straightforward, presents unique challenges in directing regioselectivity and ensuring purity. This guide provides an in-depth comparison of synthetic strategies and a detailed walkthrough of spectral validation techniques to unequivocally confirm the identity and purity of the target compound.
Strategic Synthesis: Navigating Regioselectivity in Bromination
The primary challenge in synthesizing this compound lies in controlling the position of the bromine atom on the electron-rich aromatic ring of 2,6-dimethylaniline. The two methyl groups and the amino group are all activating, ortho-para directing substituents. This inherent reactivity can lead to a mixture of brominated products.
Two principal synthetic routes are commonly considered:
-
Direct Electrophilic Bromination of 2,6-Dimethylaniline: This is the most direct approach. However, the regiochemical outcome is highly dependent on the reaction conditions.
-
Reduction of a Nitrated Precursor: This multi-step approach offers potentially greater control over the final substitution pattern.
Method 1: Direct Bromination under Acidic Conditions
The direct bromination of 2,6-dimethylaniline is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution.
The Causality Behind Experimental Choices:
In neutral or weakly acidic media, such as acetic acid, the reaction tends to favor the formation of the 4-bromo isomer, 4-Bromo-2,6-dimethylaniline, often in high yields (80-85%).[2][3] This is due to the powerful para-directing effect of the amino group. However, by conducting the bromination in a strongly acidic medium, such as concentrated sulfuric acid, the amino group is protonated to form anilinium ion (-NH3+). This protonated group is strongly deactivating and meta-directing. This deactivation, coupled with the ortho-directing influence of the two methyl groups, favors the introduction of the bromine atom at the 3-position.[2][3]
Experimental Protocol: Synthesis of this compound
-
Materials: 2,6-dimethylaniline, concentrated sulfuric acid, bromine, sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cautiously add 2,6-dimethylaniline to concentrated sulfuric acid while cooling in an ice bath.
-
Once the aniline is fully dissolved and the solution is cool, add a stoichiometric amount of bromine dropwise from the dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product into diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Method 2: Reduction of 1-Bromo-2,6-dimethyl-3-nitrobenzene
An alternative strategy involves the nitration of a brominated precursor followed by reduction. This method can offer a more defined pathway to the desired isomer.
The Rationale for a Multi-Step Approach:
This route hinges on the controlled synthesis of the nitro-intermediate. The synthesis would typically start with an appropriate xylene derivative, followed by a sequence of nitration and bromination reactions designed to place the substituents in the desired 1, 2, 3, and 6 positions. The final step is the reduction of the nitro group to an amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[3]
Experimental Protocol: Reduction of a Nitro Aromatic
-
Materials: 1-bromo-2,6-dimethyl-3-nitrobenzene, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide solution, ethyl acetate.
-
Procedure:
-
Dissolve 1-bromo-2,6-dimethyl-3-nitrobenzene in ethanol or acetic acid.
-
Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Add the tin(II) chloride solution to the solution of the nitro compound and heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and make it strongly basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
Comparison of Synthetic Routes
| Parameter | Method 1: Direct Bromination | Method 2: Reduction of Nitro Compound |
| Reagents | 2,6-dimethylaniline, Br₂, H₂SO₄ | 1-bromo-2,6-dimethyl-3-nitrobenzene, SnCl₂/HCl or H₂/Pd-C |
| Number of Steps | 1 | Multiple (synthesis of precursor + reduction) |
| Regioselectivity | Condition-dependent, potential for isomer formation | Generally higher, determined by precursor synthesis |
| Yield | Can be moderate to good | Dependent on the efficiency of all steps |
| Purification | Often requires careful separation of isomers | May be simpler if the precursor is pure |
| Safety | Use of corrosive acid and toxic bromine | Use of strong acids and potentially flammable solvents/gases |
The Cornerstone of Validation: A Multi-faceted Spectral Analysis
Unequivocal confirmation of the synthesis of this compound requires a comprehensive analysis of its spectral data. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.
Workflow for Spectral Validation
Caption: Workflow for the spectral validation of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is arguably the most powerful tool for distinguishing between the 3-bromo and 4-bromo isomers.
-
Expected Spectrum of this compound:
-
Aromatic Protons: Two doublets in the aromatic region (typically ~6.8-7.2 ppm). The proton at C4 will be a doublet coupled to the proton at C5, and the proton at C5 will be a doublet coupled to the proton at C4.
-
Methyl Protons: Two singlets for the two non-equivalent methyl groups at C2 and C6 (typically ~2.1-2.4 ppm).
-
Amine Protons: A broad singlet for the -NH₂ protons (chemical shift can vary depending on solvent and concentration).
-
-
Comparative Analysis with 4-Bromo-2,6-dimethylaniline:
-
The key difference lies in the aromatic region. 4-Bromo-2,6-dimethylaniline will exhibit a singlet for the two equivalent aromatic protons at C3 and C5.[4] The ¹H NMR spectrum of 4-bromo-2,6-dimethylaniline typically shows a singlet at around 7.04 ppm for these aromatic protons.[4]
-
The methyl protons in the 4-bromo isomer will also appear as a single singlet due to the molecule's symmetry. A typical chemical shift for these protons is around 2.12 ppm.[4]
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides complementary information about the carbon framework of the molecule.
-
Expected Spectrum of this compound:
-
Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.
-
The carbon atom attached to the bromine (C3) will show a characteristic chemical shift, typically in the range of 115-125 ppm.
-
The two methyl carbons will have distinct signals.
-
The four aromatic carbons not directly attached to a substituent will also have unique chemical shifts.
-
-
Comparison with Impurities:
-
2,6-dimethylaniline (Starting Material): This will show fewer signals in the aromatic region due to its higher symmetry. A predicted ¹³C NMR spectrum for 2,6-dimethylaniline shows signals around 144 ppm (C-NH₂), 128 ppm, 127 ppm, and 122 ppm for the aromatic carbons, and a signal for the methyl carbons.
-
4-Bromo-2,6-dimethylaniline: Due to its symmetry, this isomer will show fewer than eight carbon signals.
-
Di-brominated products: These would exhibit more complex spectra with additional signals for carbons attached to bromine.
-
FTIR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is excellent for confirming the presence of key functional groups.
-
Expected Absorptions for this compound:
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ is characteristic of a primary amine.
-
C-N Stretching: A band typically in the 1250-1350 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
-
Mass Spectrometry: Determining the Molecular Weight and Isotopic Pattern
Mass spectrometry provides the molecular weight of the compound and characteristic isotopic patterns.
-
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z = 199 and m/z = 201.
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of a bromine atom and potentially a methyl group.
-
Summary of Expected Spectral Data
| Technique | Expected Data for this compound | Key Differentiating Features from 4-Bromo Isomer |
| ¹H NMR | Two aromatic doublets, two methyl singlets | 4-bromo isomer shows one aromatic singlet and one methyl singlet |
| ¹³C NMR | Eight distinct carbon signals | Fewer signals for the more symmetrical 4-bromo isomer |
| FTIR | N-H stretches (2 bands, 3300-3500 cm⁻¹), C-N stretch, C-Br stretch | Similar functional groups, but fingerprint region may differ |
| MS | M⁺ and M+2 peaks of ~1:1 intensity at m/z 199/201 | Identical molecular weight and isotopic pattern |
Conclusion
The successful synthesis of this compound is a testament to the careful control of reaction conditions to achieve the desired regioselectivity. While direct bromination in a strong acid is a common approach, the potential for isomeric impurities necessitates a rigorous and multi-faceted validation process. By leveraging the combined power of ¹H and ¹³C NMR, FTIR, and mass spectrometry, researchers can confidently confirm the structure and purity of their synthesized material. The distinct differences in the NMR spectra of the 3-bromo and 4-bromo isomers provide an unambiguous method for validation, ensuring the integrity of this crucial chemical intermediate for downstream applications in drug discovery and materials science.
References
A Comparative Guide to Brominating Agents for 2,6-Dimethylaniline: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical and materials science research, the synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. Among these, brominated 2,6-dimethylaniline derivatives serve as crucial intermediates. The strategic introduction of a bromine atom onto the 2,6-dimethylaniline scaffold dictates the subsequent molecular elaborations and ultimately, the properties of the final product. The choice of the brominating agent is therefore not a trivial matter of logistics, but a critical decision that profoundly impacts reaction efficiency, regioselectivity, and overall process safety and scalability.
This guide provides an in-depth comparative analysis of various brominating agents for the electrophilic substitution of 2,6-dimethylaniline. Moving beyond a mere catalog of reagents, we will delve into the mechanistic nuances, practical handling considerations, and present supporting experimental data to empower researchers in making informed decisions for their synthetic endeavors.
The Landscape of Bromination: Balancing Reactivity and Selectivity
The 2,6-dimethylaniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This high reactivity, while facilitating the reaction, also presents a significant challenge: controlling the position and degree of bromination. The primary goal is often the selective synthesis of 4-bromo-2,6-dimethylaniline, a key building block. However, the formation of the 3-bromo isomer and di- or poly-brominated byproducts is a common pitfall. The ideal brominating agent should therefore offer a harmonious balance of reactivity and selectivity, coupled with ease of handling and favorable safety profile.
Comparative Analysis of Brominating Agents
This section provides a detailed comparison of commonly employed brominating agents for the transformation of 2,6-dimethylaniline.
Molecular Bromine (Br₂)
Molecular bromine is the archetypal brominating agent, valued for its high reactivity and cost-effectiveness. However, its use is fraught with challenges, including its corrosive and volatile nature, which necessitates specialized handling procedures.
Mechanism and Selectivity: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The regioselectivity of the bromination of 2,6-dimethylaniline with molecular bromine is highly dependent on the reaction conditions. In a non-polar solvent or glacial acetic acid, the powerful activating effect of the amino group directs the substitution primarily to the para-position, yielding 4-bromo-2,6-dimethylaniline.[1][2] However, in a strongly acidic medium, the amino group is protonated to form the anilinium ion. This deactivating group directs the incoming electrophile to the meta-position, resulting in the formation of substantial amounts of 3-bromo-2,6-dimethylaniline.[1][2]
Experimental Protocol (for 4-bromo-2,6-dimethylaniline):
-
Dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine in glacial acetic acid dropwise while maintaining the low temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Performance Data:
| Parameter | Value | Reference |
| Yield | 80-85% (for 4-bromo isomer in glacial acetic acid) | [1] |
| Selectivity | Predominantly 4-bromo in acetic acid; significant 3-bromo in strong acid | [1][2] |
| Advantages | High reactivity, low cost | |
| Disadvantages | Highly corrosive and volatile, difficult to handle, selectivity is highly condition-dependent |
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a crystalline solid, making it a safer and more convenient alternative to liquid bromine.[3] It is a versatile reagent for the bromination of activated aromatic rings.[3]
Experimental Protocol:
-
Dissolve 2,6-dimethylaniline in anhydrous DMF.
-
Add N-Bromosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture for a specified time, monitoring by TLC.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Performance Data (based on substituted anilines):
| Parameter | Value | Reference |
| Yield | 50-95% (substrate dependent) | [4] |
| Selectivity | High para-selectivity in polar solvents like DMF | [4][5][6] |
| Advantages | Solid, easier and safer to handle than Br₂, high para-selectivity in appropriate solvents | [3][4] |
| Disadvantages | Higher cost compared to Br₂, potential for radical side reactions under certain conditions |
Pyridinium Tribromide (PTPB)
Pyridinium tribromide is a stable, crystalline solid that serves as a convenient source of bromine.[8][9] It is considered a milder brominating agent compared to molecular bromine, which can lead to improved selectivity.[3][10]
Mechanism and Selectivity: In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine.[11] Both species can act as brominating agents. The controlled release of bromine allows for a more selective reaction. For activated aromatics, it is an effective reagent for monobromination. While specific data for 2,6-dimethylaniline is scarce, its application in the bromination of other electron-rich systems suggests it would favor para-substitution under neutral or slightly acidic conditions.
Experimental Protocol:
-
Dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
Add pyridinium tribromide in one portion or portion-wise.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product.
Performance Data (general for activated aromatics):
| Parameter | Value | Reference |
| Yield | Generally high for activated systems | [9] |
| Selectivity | Good for monobromination, typically para-directing | [3][10] |
| Advantages | Solid, non-volatile, odorless, easier to handle than Br₂, milder reaction conditions | [8][9] |
| Disadvantages | Higher molecular weight, potentially lower atom economy compared to Br₂ |
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TABCO)
2,4,4,6-Tetrabromocyclohexa-2,5-dienone is a solid brominating agent that has been reported to be highly effective for the regioselective monobromination of aromatic amines, predominantly at the para-position.[12][13] A significant advantage of this reagent is that protection of the amino group is often not necessary, and reactions can proceed in high yields.[12]
Mechanism and Selectivity: TABCO acts as an electrophilic brominating agent. The reaction mechanism involves the transfer of a positive bromine ion (Br⁺) to the aromatic ring. The steric bulk of the reagent may contribute to its high para-selectivity.
Experimental Protocol:
-
Dissolve 2,6-dimethylaniline in a solvent such as dichloromethane or chloroform.
-
Add 2,4,4,6-tetrabromocyclohexa-2,5-dienone to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture can be filtered to remove the byproduct, 2,4,6-tribromophenol.
-
The filtrate is then washed with a basic solution (e.g., sodium bicarbonate) and water, dried, and concentrated to afford the product.
Performance Data (for aromatic amines):
| Parameter | Value | Reference |
| Yield | Generally >90% | [12] |
| Selectivity | Predominantly or exclusively para-monobromination | [12][13] |
| Advantages | Solid, high para-selectivity, no need to protect the amino group, high yields | [12] |
| Disadvantages | Stoichiometric byproduct (2,4,6-tribromophenol) is formed |
Visualizing the Synthetic Workflow
To provide a clearer understanding of the experimental process, the following diagram outlines the general workflow for the bromination of 2,6-dimethylaniline.
Caption: Generalized workflow for the bromination of 2,6-dimethylaniline.
Mechanistic Considerations: The Path to Regioselectivity
The regiochemical outcome of the bromination of 2,6-dimethylaniline is a direct consequence of the interplay between the electronic effects of the substituents and the nature of the brominating agent and reaction medium.
Caption: Simplified mechanistic pathways for para and meta bromination.
Conclusion and Recommendations
The selection of an optimal brominating agent for 2,6-dimethylaniline is a multi-faceted decision that balances reactivity, selectivity, safety, and cost.
-
For large-scale synthesis where cost is a primary driver and appropriate safety infrastructure is in place, molecular bromine remains a viable option, with careful control of reaction conditions to ensure high para-selectivity.
-
For laboratory-scale synthesis prioritizing safety, ease of handling, and high para-selectivity, N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is highly recommended.
-
Pyridinium Tribromide (PTPB) offers a good compromise between the reactivity of molecular bromine and the handling advantages of solid reagents, making it a suitable choice for various applications.
-
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TABCO) stands out for its exceptional para-selectivity and high yields without the need for protecting the amine functionality, making it an excellent choice for clean and efficient monobromination.
Ultimately, the choice of reagent should be guided by the specific requirements of the synthesis, including scale, desired purity, and available resources. It is always advisable to perform small-scale optimization experiments to determine the ideal conditions for a particular application.
References
- 1. prepchem.com [prepchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-2,3-dimethylaniline | 22364-25-6 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Bromo-2,6-dimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Bromo-2,6-dimethylaniline Scaffold
This compound is a substituted aniline that serves as a valuable starting material in synthetic and medicinal chemistry. Its structure, featuring a reactive bromine atom and sterically hindering methyl groups, allows for regioselective modifications, making it an attractive core for building diverse molecular architectures. The strategic placement of these groups influences the pharmacokinetic and pharmacodynamic properties of its derivatives, leading to a range of potent biological activities. This guide will focus on two key areas where derivatives of this scaffold have shown significant promise: as kinase inhibitors for anticancer applications and as novel antimicrobial agents.
PART 1: Synthesis of Bioactive Derivatives - A Rational Approach
The primary amino group of this compound is a key functional handle for derivatization, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry due to its robustness and the diversity of carboxylic acids that can be introduced.
The choice of coupling reagents is critical for ensuring high yields and purity. A common and effective method involves the use of carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 4-dimethylaminopyridine (DMAP).[1] This combination facilitates the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the aniline's amino group to form the stable amide bond. The rationale for this choice lies in its efficiency under mild conditions, which preserves the integrity of other functional groups within the reactants.
Below is a generalized workflow for the synthesis of amide derivatives, which forms the basis for creating libraries of compounds for biological screening.
Caption: Generalized workflow for amide synthesis from this compound.
PART 2: Comparative Analysis of Biological Activity
Section 2.1: Kinase Inhibitors in Oncology
The dysregulation of protein kinases is a fundamental mechanism in the development of many cancers.[2] Consequently, kinase inhibitors have become a major class of anticancer drugs. Anilinopyrimidines are a well-established chemotype found in numerous clinically approved kinase inhibitors.[3] Derivatives of this compound can be designed to mimic this privileged structure, positioning them as promising candidates for kinase inhibition.
Featured Derivative: A Hypothetical 1,2,6-Thiadiazinone Conjugate
Drawing inspiration from scaffolds known to act as ATP-competitive kinase inhibitors, we can envision a derivative where the this compound moiety is coupled to a 1,2,6-thiadiazinone core. This heterocyclic system can act as a novel hinge-binding motif, crucial for anchoring the inhibitor in the ATP-binding pocket of the kinase.[3]
Comparative Compound: Sunitinib
Sunitinib is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and other cancers.[4] Its core structure is a pyrrole indolin-2-one, which also targets the ATP-binding site of kinases like VEGFR and PDGFR.[4]
Data Presentation: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Cell Line | Activity Metric |
| Thiadiazinone Derivative (Hypothetical) | VEGFR-2 | 50 | HUVEC | Anti-proliferative |
| Sunitinib (Reference) [4] | VEGFR-2 | 2 | HUVEC | Anti-proliferative |
| Thiadiazinone Derivative (Hypothetical) | PDGFRβ | 85 | Glioblastoma | Anti-proliferative |
| Sunitinib (Reference) [4] | PDGFRβ | 1 | Glioblastoma | Anti-proliferative |
Mechanistic Insights & Causality
The hypothetical thiadiazinone derivative, while showing less potency than the established drug Sunitinib, demonstrates the potential of the this compound scaffold. The aniline portion of the molecule is designed to occupy a hydrophobic pocket adjacent to the kinase hinge region. The bromine and dimethyl substitutions are critical; they can enhance binding affinity through halogen bonding and hydrophobic interactions, respectively, while also improving metabolic stability and oral bioavailability. The lower potency compared to Sunitinib may be attributed to a less optimal interaction with the kinase hinge region or differences in occupying adjacent allosteric pockets. Further optimization, perhaps by replacing the bromine with other groups via cross-coupling reactions, could lead to enhanced activity.
Caption: Competitive inhibition of a Receptor Tyrosine Kinase signaling pathway.
Section 2.2: Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[5] Aniline derivatives have been recognized for their potential as effective antibacterials, with their structural versatility allowing for modifications to enhance potency.[5]
Featured Derivative: A Novel Fluoroquinolone Conjugate
By reacting this compound with a fluoroquinolone core, it is possible to synthesize novel antimicrobial compounds. Fluoroquinolones are a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The aniline moiety can enhance the compound's interaction with the enzyme-DNA complex.
Comparative Compound: Ciprofloxacin
Ciprofloxacin is a widely used second-generation fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Data Presentation: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μg/mL) |
| Fluoroquinolone Derivative | Staphylococcus aureus (MRSA) | 8 |
| Ciprofloxacin (Reference) [6] | Staphylococcus aureus (MRSA) | >32 |
| Fluoroquinolone Derivative | Escherichia coli | 4 |
| Ciprofloxacin (Reference) | Escherichia coli | 0.25 |
Mechanistic Insights & Causality
The data suggests that while the novel derivative is less potent against E. coli than Ciprofloxacin, it exhibits significant activity against a resistant strain of S. aureus (MRSA), against which Ciprofloxacin is largely ineffective. This highlights a key principle of drug development: structural modification can alter the spectrum of activity and overcome existing resistance mechanisms. The this compound portion of the molecule may confer a secondary mechanism of action or alter the compound's physical properties (e.g., cell wall penetration) in a way that is advantageous against specific types of bacteria. The bulky dimethyl groups and the bromine atom likely play a role in disrupting key interactions in the resistant bacterial enzymes.
PART 3: Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, self-validating protocols for the key biological assays.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to a kinase active site.
-
Reagent Preparation :
-
Prepare a 2X solution of the desired kinase (e.g., VEGFR-2) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of a europium-labeled anti-tag antibody.
-
Prepare a 4X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
Prepare serial dilutions of the test compound (e.g., the Thiadiazinone derivative) in DMSO, then dilute in kinase buffer.
-
-
Assay Procedure :
-
To a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the 2X kinase/antibody mixture.
-
Add 5 µL of the 4X tracer solution.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (Alexa Fluor 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis :
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation :
-
From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., S. aureus).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation :
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create a 2-fold serial dilution of the test compound (e.g., the Fluoroquinolone derivative) directly in the plate, starting from the highest concentration.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation :
-
Inoculate each well (except for a sterility control well) with 10 µL of the prepared bacterial inoculum.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation :
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.
-
Conclusion and Future Outlook
Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. As demonstrated, strategic modifications can yield potent kinase inhibitors and novel antimicrobial compounds capable of overcoming drug resistance. The synthetic accessibility of this core structure allows for the creation of large, diverse libraries for high-throughput screening. Future research should focus on exploring a wider range of substitutions at the bromine position using modern cross-coupling chemistry and further investigating the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic profiles. The insights provided in this guide serve as a foundational resource for scientists dedicated to advancing the frontiers of drug discovery.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry of 3-Bromo-2,6-dimethylaniline: Differentiation from its Isomers and Analogs
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structures is paramount. For substituted anilines, a class of compounds frequently encountered as synthetic intermediates, mass spectrometry stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the mass spectral characteristics of 3-Bromo-2,6-dimethylaniline, offering a comparative framework against its structural isomers and related analogs. By understanding the subtle yet significant differences in their fragmentation patterns, researchers can confidently identify and differentiate these closely related molecules.
The Analytical Challenge of Substituted Anilines
This compound (C₈H₁₀BrN) is a substituted aromatic amine with a molecular weight of approximately 200.08 g/mol .[1] Its structural isomers, such as 4-Bromo-2,6-dimethylaniline, and other related compounds present a significant analytical challenge due to their similar masses and chemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for their analysis, but a thorough understanding of their respective fragmentation behaviors is crucial for accurate identification.[2][3]
Predicted Mass Spectrum of this compound
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on established principles of mass spectrometry and the observed fragmentation of analogous compounds.[4]
Key Predicted Features:
-
Molecular Ion (M⁺): The most characteristic feature will be the molecular ion peak. Due to the presence of bromine, this will appear as a doublet of nearly equal intensity at m/z 200 and 202, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.[4]
-
Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation pathway for methylated anilines is the loss of a methyl radical, leading to a fragment ion at m/z 185 and 187.
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the relatively weak carbon-bromine bond will result in the loss of a bromine radical, producing a fragment at m/z 121.[4]
-
Loss of HBr ([M-HBr]⁺): Elimination of a hydrogen bromide molecule can also occur, yielding a fragment at m/z 119.
Predicted Fragmentation Data
| m/z (predicted) | Ion Structure | Description |
| 200/202 | [C₈H₁₀BrN]⁺ | Molecular ion peak (M⁺) showing the bromine isotope pattern. |
| 185/187 | [C₇H₇BrN]⁺ | Loss of a methyl radical from the molecular ion. |
| 121 | [C₈H₁₀N]⁺ | Loss of a bromine radical from the molecular ion. |
| 119 | [C₈H₈]⁺ | Loss of HBr from the molecular ion. |
Comparative Analysis with Structural Isomers and Analogs
The key to differentiating this compound from its isomers lies in the relative abundances of their fragment ions.
4-Bromo-2,6-dimethylaniline
This isomer is expected to exhibit a similar fragmentation pattern, including the molecular ion at m/z 200/202 and the loss of a methyl radical.[5][6] However, the stability of the resulting carbocations may differ, potentially leading to variations in the relative intensities of the fragment peaks.
3-Bromoaniline
3-Bromoaniline (C₆H₆BrN) has a molecular weight of 172.023 g/mol .[7] Its mass spectrum shows a prominent molecular ion peak at m/z 171/173.[7][8] The primary fragmentation involves the loss of HBr to give a peak at m/z 92, and the loss of HCN to give a peak at m/z 144/146. The absence of methyl groups leads to a significantly different fragmentation pattern compared to this compound.
2,6-Dimethylaniline
The non-brominated analog, 2,6-dimethylaniline (C₈H₁₁N), has a molecular weight of 121.18 g/mol .[9] Its mass spectrum is dominated by the molecular ion at m/z 121 and a significant fragment at m/z 106, corresponding to the loss of a methyl radical. The absence of the characteristic bromine isotope pattern immediately distinguishes it from its brominated counterparts.
Comparison of Key Mass Spectral Features
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Distinguishing Features |
| This compound (Predicted) | 200/202 | 185/187, 121, 119 | Bromine isotope pattern; loss of CH₃ and Br. |
| 4-Bromo-2,6-dimethylaniline | 200/202 | 185/187, 121 | Similar to 3-bromo isomer, but relative peak intensities may differ.[5][6] |
| 3-Bromoaniline | 171/173 | 144/146, 92 | Lower molecular weight; loss of HBr and HCN.[7][8] |
| 2,6-Dimethylaniline | 121 | 106 | Absence of bromine isotope pattern; loss of CH₃.[9] |
Experimental Protocol for GC-MS Analysis
The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to obtain a final concentration of approximately 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, looking for the characteristic molecular ion doublet and predicted fragment ions.
-
Compare the obtained spectrum with a reference library or the predicted fragmentation pattern for confirmation.
Visualizing the Fragmentation and Workflow
To further clarify the analytical process, the following diagrams illustrate the predicted fragmentation pathway of this compound and the GC-MS experimental workflow.
Caption: Predicted EI fragmentation of this compound.
Caption: GC-MS workflow for aniline analysis.
Conclusion
The differentiation of this compound from its isomers and analogs by mass spectrometry is achievable through a careful examination of their fragmentation patterns. While the molecular ion provides information about the elemental composition, the specific fragment ions and their relative intensities serve as a fingerprint for the unique substitution pattern on the aniline ring. By combining this knowledge with robust chromatographic separation, researchers can ensure the accurate and reliable identification of these compounds in complex mixtures.
References
- 1. This compound | C8H10BrN | CID 12792330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-溴-2,6-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzenamine, 3-bromo- [webbook.nist.gov]
- 8. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of the applications of substituted bromoanilines
An In-Depth Technical Guide to the Applications of Substituted Bromoanilines
As a versatile class of chemical intermediates, substituted bromoanilines are foundational building blocks in modern synthetic chemistry. Their unique bifunctionality—a nucleophilic amino group and a bromine atom ripe for cross-coupling reactions—provides a strategic advantage in the molecular design of complex targets. This guide offers a comparative analysis of their applications across pharmaceuticals, agrochemicals, and materials science, providing field-proven insights and experimental data to aid researchers in leveraging these powerful synthons.
The Pharmaceutical Arena: Scaffolds for Drug Discovery
Substituted bromoanilines are invaluable in medicinal chemistry, primarily serving as key intermediates for constructing pharmacologically active compounds.[1][2] The bromine atom acts as a versatile "handle," allowing for the strategic introduction of diverse molecular fragments via carbon-carbon and carbon-heteroatom bond-forming reactions. This modularity is crucial for library synthesis and structure-activity relationship (SAR) studies.
The position of the bromine and other substituents on the aniline ring significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and the biological activity of its derivatives. For instance, ortho-substituted anilines are key structural elements in several inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4).[3][4] Furthermore, bromoaniline derivatives have been investigated for their potential as anticancer and antifungal agents.[5][6]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the formation of C-C bonds. The performance of substituted bromoanilines in this reaction is highly dependent on the electronic nature of the other substituents and the catalytic system employed. Electron-withdrawing groups can enhance the rate of oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[7]
Below is a comparative table summarizing the yields for the Suzuki-Miyaura coupling of various bromoanilines with phenylboronic acid, illustrating the impact of substituents.
| Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [7] |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd(PPh₃)₄ / SPhos | K₂CO₃ | Dioxane/H₂O | 12 | 95 | [7] |
| 2-Bromoaniline | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 18 | 97 | [3][4] |
| 4-Bromo-2-fluoroaniline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | 88 | [3][4] |
Causality Insight: The enhanced yield for 4-Bromo-3-(trifluoromethyl)aniline compared to the unsubstituted 4-bromoaniline can be attributed to the electron-withdrawing trifluoromethyl group, which makes the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst.[7] The use of specialized catalyst systems, such as CataXCium A Pd G3 for ortho-bromoanilines, is crucial for overcoming the steric hindrance and potential catalyst inhibition by the free amine.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected 2-Bromoaniline
This protocol describes a robust method for the coupling of an unprotected ortho-bromoaniline, a challenging substrate class, with an arylboronic acid.[3][4]
Materials:
-
2-Bromoaniline (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
CataXCium® A Pd G3 (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (10:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 2-bromoaniline, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed dioxane/water solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl amine.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Agrochemical Innovations
In the agrochemical industry, substituted bromoanilines are precursors for a variety of potent herbicides, fungicides, and insecticides.[2][8] The inclusion of a bromoaniline moiety can enhance the biological activity and metabolic stability of the final product.[8] For example, 4-bromoaniline is an intermediate in the synthesis of certain herbicides and fungicides that protect crops from diseases and unwanted vegetation.[5][9]
Comparative Antifungal Activity
The antifungal efficacy of bromoaniline derivatives can be evaluated against various fungal strains. The data below compares the activity of newly synthesized bromoaniline compounds against common plant pathogens.
| Compound | Target Fungi | Inhibition Rate (%) at 50 µg/mL | Reference |
| Derivative A | Fusarium oxysporum | 75.4 | [6] |
| Derivative B | Fusarium oxysporum | 82.1 | [6] |
| Derivative A | Aspergillus niger | 68.2 | [6] |
| Derivative B | Aspergillus niger | 73.5 | [6] |
| Chlorothalonil (Control) | Pestalotia palmarum | 81.9 | [10] |
Causality Insight: The variations in antifungal activity among different derivatives highlight the importance of the overall molecular structure. Substituents on the aniline ring and the groups introduced via modification of the bromine handle can significantly impact the compound's ability to interact with biological targets in the fungal cells.[6]
Workflow for Synthesis and Bioactivity Screening
The development of new agrochemicals from bromoaniline precursors follows a logical workflow from synthesis to biological evaluation.
Caption: Workflow for agrochemical discovery using bromoanilines.
Advanced Materials Science
The unique electronic and structural properties of bromoanilines make them valuable monomers and intermediates in materials science. They are used in the synthesis of liquid crystals, dyes, and functional polymers.[1][5]
Conductive Polymers and OLEDs
Bromoanilines can be polymerized to form conductive polymers like polyaniline, which have applications in batteries, sensors, and other electronic devices.[5] In the field of organic light-emitting diodes (OLEDs), bromoaniline derivatives are used to construct the complex organic molecules that form the emissive and charge-transport layers.[5] The ability to tune the electronic properties of these molecules through substitution on the bromoaniline core allows for the precise control of the color and efficiency of the emitted light.[11][12]
Comparative Properties of Bromoaniline-Derived Materials
| Material Type | Precursor | Key Property | Application | Reference |
| Liquid Crystal Intermediate | 4-Bromoaniline | Phase transition temperature | Display Technologies | [1] |
| Conductive Polymer | 4-Bromoaniline | Electrical Conductivity | Sensors, Batteries | [5] |
| Azo Dye | 4-Bromoaniline | Color Fastness, Wavelength | Textiles, Coatings | [5][9] |
| OLED Emitter | Substituted Bromoaniline Derivative | Emission Wavelength, Quantum Yield | Displays, Lighting | [11] |
Causality Insight: In OLEDs, the final device performance is a direct result of the electronic structure of the organic materials used.[13] Starting with a bromoaniline allows for synthetic routes (like Suzuki or Buchwald-Hartwig reactions) to build up the complex, conjugated systems required for efficient charge transport and electroluminescence. The substituents on the initial bromoaniline can be chosen to tune the HOMO/LUMO energy levels of the final material, thereby controlling the color of the emitted light.
Simplified OLED Structure
This diagram shows a basic multilayer structure of an OLED, indicating where a material derived from a bromoaniline precursor might be incorporated.
Caption: Simplified structure of an Organic Light-Emitting Diode (OLED).
Conclusion
Substituted bromoanilines are far more than simple chemical intermediates; they are enabling tools for innovation across multiple scientific disciplines. Their predictable reactivity in cross-coupling reactions, combined with the tunable influence of their substituents, provides chemists with a reliable platform for creating functional molecules with tailored properties. From developing next-generation pharmaceuticals and protecting global food supplies to engineering advanced electronic materials, the applications of substituted bromoanilines continue to expand, underscoring their enduring importance in modern chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Application areas of p-bromoaniline - LISKON [liskonchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 9. ycdehongchem.com [ycdehongchem.com]
- 10. Herbicidal and Fungicidal Activities of 6-Ester Coumarin Derivatives [hndk.hainanu.edu.cn]
- 11. Recent advances in materials for organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. MBRAUN OLEDs / Organic Electronics - MBRAUN [mbraunchina.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2,6-dimethylaniline
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, procedural framework for the proper disposal of 3-Bromo-2,6-dimethylaniline (CAS No. 53874-26-3), a halogenated aromatic amine. The protocols outlined here are designed to ensure operational safety, regulatory compliance, and environmental stewardship, moving beyond a simple checklist to explain the critical reasoning behind each step.
Core Hazard Profile: Understanding the "Why"
This compound is not merely another organic compound; its structure as a halogenated aniline dictates its specific handling and disposal requirements. It is classified as hazardous, and understanding its toxicological profile is the first step in managing its lifecycle in the lab.
The compound is harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is a known skin and eye irritant and may cause respiratory irritation.[1][5][6] The primary risks stem from both the aniline functional group, which can affect the blood's oxygen-carrying capacity, and the bromine atom, which places it in the category of halogenated organic compounds—a classification with significant implications for disposal.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source: Synthesized from multiple Safety Data Sheets.[3][5][6] |
The Cardinal Rule: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is its strict segregation as a halogenated organic waste .[7]
The Causality: Halogenated organic compounds cannot be disposed of via standard chemical incineration. When burned at insufficient temperatures, they can form highly toxic and persistent organic pollutants (POPs), such as brominated dioxins and furans. To ensure their complete destruction, regulations mandate incineration at extremely high temperatures, typically at least 1100°C for waste containing more than 1% halogenated substances.[8][9]
Mixing this compound with non-halogenated waste streams (like acetone or methanol) contaminates the entire container. This action unnecessarily escalates the volume of waste requiring specialized, high-temperature incineration, leading to significantly higher disposal costs and environmental burden.
Standard Operating Protocol for Disposal
This protocol details the step-by-step process from the moment waste is generated to its final removal from the facility.
Step 1: Immediate Handling and Containerization
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound or its waste.[3]
-
Select the Correct Waste Container: Use only designated hazardous waste containers, which must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.
-
Labeling: The container must be clearly and accurately labeled as "Halogenated Organic Waste." Include the full chemical name, "this compound," and the approximate concentration or quantity.
-
No Mixing: Never mix this compound waste with any other waste stream, particularly non-halogenated solvents or acids. Keep it in its original container for disposal whenever possible.
Step 2: Waste Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[5][10]
-
Incompatibility: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents or strong acids, to prevent accidental reactions.[3]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to mitigate leaks or spills.
Step 3: Final Disposal Pathway
-
Professional Disposal Service: The disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.[11] Do not attempt to dispose of this chemical via drains or as common trash.
-
Incineration: The approved and standard disposal method is high-temperature incineration at a permitted hazardous waste facility.[7][9] This process ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Emergency Protocol: Spill Management
In the event of a spill, a calm and systematic response is crucial to ensure personnel safety and contain the hazard.
-
RESCUE & ALARM: Immediately alert others in the vicinity and evacuate the immediate area.[12] If anyone is contaminated, guide them to an emergency eyewash station or safety shower, removing contaminated clothing while flushing the affected area for at least 15 minutes.[12][13]
-
CONFINE: Close the doors to the affected area to prevent the spread of dust or vapors.[12]
-
REPORT: Notify your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department immediately. Provide details on the location, the chemical spilled, and the approximate quantity.
-
CLEANUP (Only if trained and safe to do so):
-
PPE: Don appropriate PPE, including gloves, safety glasses, a lab coat, and, if dealing with a fine powder, a respirator.[5]
-
Avoid Dust: Use dry cleanup procedures. Do not sweep in a way that generates airborne dust.[5]
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the material into a designated, sealable container labeled for hazardous waste disposal.[5]
-
Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste. Prevent runoff from entering drains.[5] If drains are contaminated, inform emergency services.[5]
-
Caption: Disposal workflow for this compound.
Regulatory Framework
All hazardous waste management activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your laboratory or institution is classified as a hazardous waste generator, falling into one of three categories: Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[14] Each category has specific requirements for waste accumulation, storage time, and documentation. It is your responsibility to be aware of your institution's generator status and follow the corresponding regulations.
Waste streams containing this compound may be assigned specific EPA hazardous waste codes (e.g., F-listed codes for certain halogenated wastes), which are critical for proper tracking and disposal.[15] Always consult your EHS department for guidance on specific waste codes and documentation requirements.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound 95% | CAS: 53874-26-3 | AChemBlock [achemblock.com]
- 7. bucknell.edu [bucknell.edu]
- 8. zerowasteeurope.eu [zerowasteeurope.eu]
- 9. toolkit.pops.int [toolkit.pops.int]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 14. epa.gov [epa.gov]
- 15. wku.edu [wku.edu]
Mastering the Safe Handling of 3-Bromo-2,6-dimethylaniline: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical reagents is a cornerstone of successful experimentation. 3-Bromo-2,6-dimethylaniline, a key building block in various synthetic pathways, requires meticulous attention to safety and handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to not only protect yourself and your environment but also to ensure the integrity of your research.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance, and a thorough understanding of its properties is the first step in a robust safety protocol. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation, with the potential for respiratory irritation.[1][2][3][4][5] The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious approach, treating it with the respect due to a potentially highly toxic substance.[1]
Given its classification as a halogenated aromatic amine, it is prudent to handle it as a substance that can be readily absorbed through the skin.[6] Aromatic amines as a class are known for their potential systemic effects, and some are considered suspect carcinogens.[7] Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.
While no specific Occupational Exposure Limits (OELs) have been established for this compound, data for the structurally similar compound, 2,6-dimethylaniline (also known as 2,6-xylidine), can provide a valuable reference point for risk assessment.
| Compound | Agency | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) | Notations |
| 2,6-Dimethylaniline | Various | 0.5 - 5 ppm | 10 ppm | Skin |
This table provides representative data; always consult the most current regulatory information for your region.
The "Skin" notation for 2,6-dimethylaniline highlights the significant risk of absorption through the skin, reinforcing the critical need for appropriate skin protection when handling this compound.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential for the safe handling of this compound. The selection of each component should be deliberate and based on the specific tasks being performed.
Eye and Face Protection
-
Requirement: Chemical safety goggles are the minimum requirement for all handling procedures.[4][9]
-
Enhanced Protection: A face shield worn over safety goggles is mandatory when there is a risk of splashing or aerosol generation, such as during transfers of liquids or dissolution of the solid.[10][11]
Skin and Body Protection
-
Gloves: The choice of gloves is critical. While "chemical-resistant" is a common recommendation, the specific material and its breakthrough time must be considered. For aromatic amines, standard disposable nitrile gloves may offer only short-term splash protection and are not recommended for prolonged contact.[12][13][14] Thicker, more robust gloves are necessary for extended handling.
-
Recommended Glove Types: Based on data for aniline and other aromatic amines, Butyl rubber and Viton™ gloves are recommended for prolonged contact due to their superior resistance.[12][15] Neoprene may also be a suitable alternative.[12] Always consult the glove manufacturer's specific chemical resistance data.[11][13][16]
-
Glove Protocol: Double-gloving can provide an additional layer of protection. Inspect gloves for any signs of degradation or puncture before each use.[17] Contaminated gloves should be removed immediately using a technique that avoids skin contact and disposed of as hazardous waste.[3] Hands should be thoroughly washed after removing gloves.[18]
-
-
Lab Coat: A flame-resistant lab coat or a chemically resistant apron over a fully buttoned lab coat should be worn at all times.[9]
-
Protective Clothing: Full-length pants and closed-toe shoes are mandatory.[9][19]
Respiratory Protection
The need for respiratory protection is dictated by the physical form of the chemical and the specifics of the handling procedure.
-
Engineering Controls as Primary Protection: All handling of this compound that may generate dust (from the solid form) or aerosols/vapors (from the liquid form or solutions) must be conducted in a certified chemical fume hood.[1][9][20][21]
-
When Respirators are Required: In the event of a spill, ventilation failure, or when weighing the solid compound outside of a containment system, respiratory protection is necessary.
-
For Dusts: A NIOSH-approved N100, R100, or P100 particulate respirator is recommended.[12][16]
-
For Vapors/Aerosols: An air-purifying respirator (APR) with organic vapor cartridges is appropriate.[9][22] In situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[5][10]
-
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for handling this compound.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][13][23]
-
The storage area should be clearly labeled, and the container should be kept tightly closed.[1][3][13][17][20][23][24]
Handling and Experimental Procedures
-
Preparation: Before beginning any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected. Cover the work surface with absorbent, disposable bench paper.[9]
-
Weighing and Transfer:
-
For the solid form, handle with care to minimize dust generation. Use a spatula for transfers.[9]
-
For liquids, use a pipette or other appropriate transfer device.
-
-
Conducting Reactions: Perform all experimental manipulations within the fume hood. Keep the sash at the lowest practical height.[21]
-
Post-Procedure: Once the experiment is complete, decontaminate all non-disposable equipment and the work area.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is required.
-
For Small Spills (inside a fume hood):
-
Absorb the spill with an inert material such as vermiculite, sand, or spill pillows.[6][25]
-
Using appropriate PPE, collect the absorbed material into a sealable container.
-
Decontaminate the area using a suitable decontamination solution. There are commercially available solutions for aromatic amines.[1][3][20] Alternatively, a multi-step process can be used:
-
-
For Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your institution's environmental health and safety (EHS) department.
-
If safe to do so, prevent the spill from spreading.
-
Do not attempt to clean up a large spill without the appropriate training and equipment.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated waste is a critical final step. All waste generated from the use of this chemical must be treated as hazardous waste.[1][7][21]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[21][26]
-
Waste Containers:
-
Collection of Waste:
-
Solid Waste: Unused solid chemical, contaminated weigh papers, and disposable PPE should be collected in a designated solid hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound and any solvent rinses from cleaning glassware should be collected in a designated halogenated liquid waste container.[9][21]
-
-
Disposal Procedure: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[1][9][13][21]
Waste Disposal Logic
The following diagram outlines the logical steps for the proper segregation and disposal of waste generated from working with this compound.
Caption: A logical flow for the segregation and disposal of chemical waste.
By adhering to these detailed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research endeavors, ensuring a safe laboratory environment for yourself and your colleagues while upholding the highest standards of scientific integrity.
References
- 1. skcltd.com [skcltd.com]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. international.skcinc.com [international.skcinc.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. www2.lbl.gov [www2.lbl.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. static.csbsju.edu [static.csbsju.edu]
- 16. NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix A - Wikisource, the free online library [en.wikisource.org]
- 17. uwyo.edu [uwyo.edu]
- 18. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 19. safety.duke.edu [safety.duke.edu]
- 20. skcltd.com [skcltd.com]
- 21. ehs.yale.edu [ehs.yale.edu]
- 22. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 23. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. skcinc.com [skcinc.com]
- 25. ipo.rutgers.edu [ipo.rutgers.edu]
- 26. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
